2,7-Dichlorobenzo[d]thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFIAXHERNXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462272 | |
| Record name | 2,7-Dichlorobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-23-6 | |
| Record name | 2,7-Dichlorobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,7-Dichlorobenzo[d]thiazole synthesis from 7-chlorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,7-dichlorobenzo[d]thiazole from its precursor, 7-chlorobenzo[d]thiazole-2(3H)-thione. The document outlines the chemical reaction, experimental protocols, and key data points relevant to this transformation, designed to be a valuable resource for professionals in chemical research and pharmaceutical development.
Reaction Overview
The synthesis involves the chlorination of 7-chlorobenzo[d]thiazole-2(3H)-thione at the 2-position using sulfuryl chloride as the chlorinating agent. This reaction is a direct method to replace the thione group with a chlorine atom, yielding the desired 2,7-dichlorinated benzothiazole derivative.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This section details a general laboratory procedure for the synthesis of this compound. The protocol is based on established methodologies for the chlorination of mercaptobenzothiazoles.[1]
2.1 Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 7-chlorobenzo[d]thiazole-2(3H)-thione | C₇H₄ClNS₂ | 201.70 | Starting Material |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | Chlorinating Agent |
| Water | H₂O | 18.02 | Promoter/Quencher |
| Acetonitrile | C₂H₃N | 41.05 | Solvent |
2.2 General Synthetic Procedure
The following is a general method for the synthesis of this compound from 7-chlorobenzo[d]thiazole-2(3H)-thione[1]:
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Reaction Setup: In a suitable reaction vessel, a mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (>1 g, 1 equivalent) and sulfuryl chloride (10 equivalents) is prepared.
-
Initial Reaction: The mixture is stirred at a temperature of 20-25 °C for 15 minutes.
-
Water Addition: Subsequently, water (2 equivalents) is added to the reaction mixture. The addition of water has been found to substantially increase the effectiveness of the reaction, which is attributed to the formation of acid by the partial hydrolysis of sulfuryl chloride.
-
Continued Reaction: Stirring is continued for an additional 3 hours at 20-25 °C. The progress of the reaction can be monitored by taking samples, quenching them with an acetonitrile/water mixture (2:1), and analyzing by High-Performance Liquid Chromatography (HPLC).[1]
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Work-up and Isolation: Upon completion, the reaction mixture is diluted with acetonitrile (approximately 5 volumes relative to the initial reaction mixture). The reaction is then quenched by the slow addition of water (approximately 20 volumes), which causes the product to precipitate out of the aqueous solution.[1]
-
Purification: The solid product is collected by filtration and washed with distilled water.
-
Drying: The final product, pure this compound, is dried under vacuum.[1]
2.3 Safety Precautions
-
Sulfuryl chloride is corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction generates acidic gases. Ensure proper scrubbing or venting of the reaction off-gases.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow diagram for the synthesis of this compound.
Data Summary
This section provides a summary of the reaction conditions and the physical properties of the final product. Note that a specific yield for this reaction is not detailed in the readily available literature.
4.1 Reaction Parameters
| Parameter | Value |
| Stoichiometry (SM:SO₂Cl₂:H₂O) | 1 : 10 : 2 |
| Temperature | 20-25 °C |
| Reaction Time | 3 hours and 15 minutes |
| Work-up Procedure | Precipitation from aqueous solution |
4.2 Product Characterization
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 2942-23-6 | |
| Molecular Formula | C₇H₃Cl₂NS | |
| Molecular Weight | 204.08 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 286.8 °C at 760 mmHg | [2] |
| Density | 1.567 g/cm³ | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |
Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound is not provided in the cited sources. Researchers should perform standard analytical characterization to confirm the structure and purity of the synthesized compound.
Conclusion
The synthesis of this compound from 7-chlorobenzo[d]thiazole-2(3H)-thione can be effectively achieved through a straightforward chlorination reaction with sulfuryl chloride. The procedure is conducted at room temperature and employs a simple precipitation method for product isolation. This guide provides the necessary procedural details for researchers to replicate this synthesis. For quantitative analysis and quality control, it is imperative to determine the reaction yield and confirm the product's identity and purity through standard spectroscopic techniques.
References
Physicochemical Properties of 2,7-Dichlorobenzo[d]thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,7-Dichlorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available quantitative data, presents detailed experimental protocols for property determination, and includes a workflow diagram for physicochemical characterization.
Core Physicochemical Data
This compound, with the CAS number 2942-23-6, is a halogenated benzothiazole derivative.[1] Its fundamental physicochemical parameters are crucial for understanding its behavior in various experimental and biological systems. The available data, largely based on predictions, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NS | [1] |
| Molecular Weight | 204.08 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 286.8 ± 13.0 °C (Predicted) | [1] |
| Density | 1.567 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.49 ± 0.30 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
Predicted proton nuclear magnetic resonance (¹H NMR) spectral data in deuterated chloroform (CDCl₃) suggests the following chemical shifts (δ) in parts per million (ppm): 7.823 (doublet, J=8.4 Hz), 7.417 (triplet, J=8.4 Hz), and 7.371 (doublet, J=8.4 Hz).[2]
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, the following are detailed, standard methodologies for determining the key physicochemical properties of benzothiazole derivatives and other solid organic compounds.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for its synthesis, purification, formulation, and biological testing.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities should be tested, including but not limited to water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.
-
Expression of Results: Solubility is expressed in units such as mg/mL or mol/L.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Methodology: Shake-Flask Method
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Solvent System: n-Octanol (pre-saturated with water) and water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol) are used as the two phases.
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Procedure: A known amount of this compound is dissolved in either the n-octanol or aqueous phase. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases.
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Phase Separation: The two phases are allowed to separate completely.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.
References
An In-depth Technical Guide to 2,7-Dichlorobenzo[d]thiazole (CAS 2942-23-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dichlorobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazoles are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. While research on this compound itself is not extensive, its utility as a chemical intermediate in the synthesis of pharmacologically relevant molecules is documented. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its potential role in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 2942-23-6 | [1] |
| Molecular Formula | C₇H₃Cl₂NS | [2] |
| Molecular Weight | 204.08 g/mol | [2] |
| Appearance | Pale yellow to white/off-white solid | [3] |
| Melting Point | 58 °C | [3] |
| Boiling Point | 286.8±13.0 °C (Predicted) | |
| Density | 1.567±0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Synthesis
A documented method for the synthesis of this compound involves the chlorination of a mercaptobenzothiazole precursor.
Experimental Protocol: Chlorination of 7-Chlorobenzo[d]thiazole-2-thiol[3]
This synthesis route provides a high yield of the desired product.
Materials:
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7-Chlorobenzo[d]thiazole-2-thiol
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Sulfuryl chloride
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Water
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Acetonitrile (MeCN)
Procedure:
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A mixture of 7-Chlorobenzo[d]thiazole-2-thiol (>1 g, 1 equivalent) and sulfuryl chloride (10 equivalents) is stirred at 20–25 °C for 15 minutes.
-
Water (2 equivalents) is then added, and the mixture is stirred for an additional 3 hours at 20–25 °C. Reaction progress can be monitored by taking a sample, quenching it with a 2:1 mixture of acetonitrile and water, and analyzing by HPLC.
-
Upon completion, the reaction mixture is diluted with acetonitrile (5 volumes).
-
The reaction is then slowly quenched by the addition of water (20 volumes), which causes the product to precipitate.
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The solid product is collected by filtration and washed with water.
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Drying under vacuum affords the pure this compound.
Yield: 94%[3]
Characterization Data: [3]
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¹H NMR (400 MHz, DMSO-d₆): δ = 7.53–7.72 (m, 2 H), 7.89–8.03 (m, 1 H).
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¹³C NMR (101 MHz, DMSO-d₆): δ = 121.92, 125.54, 126.33, 129.02, 135.75, 151.45, 153.36.
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HRMS (ESI): m/z [M + H]⁺ calcd for C₇H₄Cl₂NS: 203.9442; found: 203.9438.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are limited in publicly available literature. However, its use as a key intermediate in the synthesis of compounds with therapeutic potential has been noted in patent literature.
Intermediate in the Synthesis of Bone Loss Inhibitors
A European patent application (EP 0742010 A2) describes the use of 2,7-dichlorobenzothiazole in the synthesis of benzo[f]quinoline-3-one derivatives aimed at inhibiting bone loss.[4] In this context, 2,7-dichlorobenzothiazole serves as an electrophilic building block that is reacted with a thiol-containing core structure. This suggests its utility in the development of therapies for conditions such as osteoporosis.
Mention in Biological Assays
A U.S. patent (US 6,583,157 B2) mentions 2,7-dichlorobenzothiazole in the context of a test compound in what appears to be a biological assay. The patent text includes the phrase "IC50 values are defined as the concentration of test" in close proximity to the mention of the compound, strongly implying its evaluation for inhibitory activity.[5] While the specific target and IC₅₀ value are not provided for this particular compound in the excerpt, its inclusion suggests it was screened for biological activity, likely as part of a larger library of compounds.
The broader class of benzothiazole derivatives is well-known for a wide range of pharmacological activities, including but not limited to:
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Anticancer
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Antimicrobial
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Anti-inflammatory
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Anticonvulsant
Future Directions
The available data indicates that this compound is a valuable synthetic intermediate. Its documented use in the preparation of a potential bone loss inhibitor and its likely inclusion in biological screening assays suggest that this compound or its derivatives could hold therapeutic potential.
Further research is warranted to:
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Synthesize a focused library of derivatives using this compound as a starting material.
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Conduct broad biological screening of the parent compound and its derivatives to identify potential therapeutic areas.
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Elucidate any specific molecular targets and signaling pathways that may be modulated by these compounds.
Conclusion
This compound (CAS 2942-23-6) is a readily synthesizable benzothiazole derivative. While direct biological data on this compound is scarce, its documented role as a chemical intermediate in the synthesis of pharmacologically active molecules highlights its importance for drug discovery and development professionals. The broader biological activities of the benzothiazole scaffold suggest that this compound and its derivatives are promising candidates for further investigation in various therapeutic fields.
References
Spectroscopic and Synthetic Profile of 2,7-Dichlorobenzo[d]thiazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2,7-Dichlorobenzo[d]thiazole (CAS No. 2942-23-6). Due to a notable scarcity of publicly available experimental spectroscopic data for this specific compound, this guide combines predicted data, theoretical spectroscopic principles, and established experimental protocols to serve as a comprehensive resource. The content herein is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development by providing a foundational understanding of this molecule's characteristics. This guide includes tabulated predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated mass spectrometry (MS) fragmentation patterns. Furthermore, detailed experimental protocols for both the synthesis of the title compound and its general spectroscopic characterization are provided. A workflow visualization for the synthesis and analysis of this compound is also presented to facilitate comprehension.
Introduction
This compound is a halogenated heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in pharmaceutical and materials science research due to their diverse biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern of the benzene ring, in this case with chlorine atoms at the 2 and 7 positions, is expected to significantly influence the molecule's physicochemical properties and biological activity.
This guide aims to provide a centralized repository of spectroscopic and synthetic information for this compound. It is important to note that a comprehensive search of scientific literature and chemical databases reveals a lack of published experimental spectroscopic data for this compound. Therefore, the spectroscopic data presented in this document is a combination of predicted values and estimations based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Synthesis of this compound
The synthesis of this compound can be achieved from 7-chlorobenzo[d]thiazole-2(3H)-thione. The following protocol is adapted from established synthetic methodologies.
Experimental Protocol
A mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent, >1 g) and sulfuryl chloride (10 equivalents) is stirred at 20-25 °C for 15 minutes. Subsequently, water (2 equivalents) is added, and the stirring is continued for 3 hours at the same temperature[1]. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by quenching a small aliquot of the reaction mixture with an acetonitrile/water (2:1) solution[1].
Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v), and the reaction is quenched by the slow addition of water (20 v/v). The resulting precipitate, this compound, is collected by filtration, washed with distilled water, and dried under vacuum to yield the pure product[1].
Spectroscopic Data
The following sections present the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) is detailed in Table 1.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.823 | Doublet (d) | 8.4 | Aromatic CH |
| 7.417 | Triplet (t) | 8.4 | Aromatic CH |
| 7.371 | Doublet (d) | 8.4 | Aromatic CH |
Table 1: Predicted ¹H NMR Data for this compound.
¹³C NMR (Estimated)
While no specific predicted ¹³C NMR data is publicly available, an estimated spectrum can be derived based on the known spectrum of benzothiazole and the anticipated electronic effects of the two chlorine substituents. The electron-withdrawing nature of the chlorine atoms is expected to deshield the carbons to which they are attached (C2 and C7) and influence the chemical shifts of the other carbons in the aromatic system.
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C2 |
| ~150-154 | C3a |
| ~134-138 | C7a |
| ~128-132 | C7 |
| ~125-128 | C5 |
| ~123-126 | C6 |
| ~120-124 | C4 |
Table 2: Estimated ¹³C NMR Data for this compound. Note: These are estimated values and require experimental verification.
Infrared (IR) Spectroscopy
The expected characteristic absorption bands for this compound in an IR spectrum are listed in Table 3.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1610 | C=N Stretch | Thiazole Ring |
| ~1300 | C-N Stretch | Thiazole Ring |
| 800-600 | C-Cl Stretch | Aryl Halide |
Table 3: Expected IR Absorption Frequencies for this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl).
| m/z Value | Description |
| 203/205/207 | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| 168/170 | Loss of a chlorine atom [M-Cl]⁺ |
| 141/143 | Loss of sulfur [M-S]⁺ |
| 133 | Loss of two chlorine atoms [M-2Cl]⁺ |
| 108 | Benzothiazole core fragmentation |
Table 4: Expected Mass Spectrometry Fragmentation for this compound.
General Experimental Protocols for Spectroscopic Analysis
The following are general methodologies for the spectroscopic characterization of a synthesized compound such as this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for small molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,7-Dichlorobenzo[d]thiazole. The information presented herein is essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and visual representations of molecular connectivity and experimental workflow.
Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.82 | Doublet (d) | ~8.4 |
| H-5 | ~7.42 | Triplet (t) | ~8.4 |
| H-6 | ~7.37 | Doublet (d) | ~8.4 |
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~154 |
| C-3a | ~152 |
| C-4 | ~126 |
| C-5 | ~127 |
| C-6 | ~124 |
| C-7 | ~133 |
| C-7a | ~130 |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Compound Purity : Ensure the this compound sample is of high purity (>95%) to avoid spectral artifacts from impurities. This can be achieved by recrystallization or column chromatography.
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Solvent Selection : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
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Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Sample Filtration : Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
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Degassing (Optional) : For high-resolution experiments or samples sensitive to oxygen, the NMR tube can be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
NMR Data Acquisition
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width : Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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Relaxation Delay (d1) : Use a relaxation delay of 1-2 seconds between scans.
-
Acquisition Time (aq) : An acquisition time of 2-4 seconds is generally adequate.
-
Temperature : Maintain a constant temperature, typically 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence : A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30') is standard for obtaining singlets for each carbon.
-
Spectral Width : Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1) : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Acquisition Time (aq) : An acquisition time of 1-2 seconds is typical.
-
Temperature : Maintain the same constant temperature as the ¹H NMR experiment.
Data Processing:
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR and the solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.
-
Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking : Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, provide visual representations of the molecular structure and the NMR analysis workflow.
Caption: Molecular structure of this compound with proton-proton couplings.
Caption: General experimental workflow for NMR analysis.
Mass Spectrometry Analysis of 2,7-Dichlorobenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,7-Dichlorobenzo[d]thiazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental mass spectral data for this compound in the public domain, this guide utilizes predictive analysis based on the known fragmentation patterns of closely related benzothiazole derivatives and general principles of mass spectrometry. The data herein is primarily modeled on the electron ionization (EI) mass spectrum of its structural isomer, 2,6-dichlorobenzothiazole, providing a robust framework for the identification and structural elucidation of the target molecule.
Predicted Mass Spectrometry Data
The electron ionization mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster and a series of fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments. The molecular weight of this compound (C₇H₃Cl₂NS) is approximately 204.08 g/mol .[1] The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their probable relative intensities.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Probable Relative Intensity (%) |
| 203/205/207 | [M]⁺˙ (C₇H₃³⁵Cl₂NS⁺˙) | ~65 |
| 168/170 | [M-Cl]⁺ | ~100 (Base Peak) |
| 133 | [M-2Cl]⁺ | ~20 |
| 101 | [C₆H₃S]⁺ | ~15 |
| 69 | [C₃HNS]⁺ | ~30 |
Note: The presence of multiple peaks for chlorine-containing fragments (e.g., 203/205/207) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Fragmentation Pathway Analysis
Under electron ionization, this compound will ionize to form a molecular ion radical cation ([M]⁺˙). The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of chlorine radicals and cleavage of the thiazole ring.
The proposed fragmentation pathway is as follows:
-
Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [C₇H₃Cl₂NS]⁺˙ at m/z 203, with corresponding isotopic peaks at m/z 205 and 207.
-
Loss of a Chlorine Radical: The most favorable fragmentation is the loss of a chlorine radical to form the [M-Cl]⁺ ion at m/z 168/170. This fragment is expected to be the base peak due to the stability of the resulting cation.
-
Sequential Loss of the Second Chlorine Radical: The [M-Cl]⁺ ion can further lose the second chlorine radical to produce the [M-2Cl]⁺ ion at m/z 133.
-
Thiazole Ring Cleavage: The benzothiazole core can undergo ring cleavage, leading to the formation of smaller, stable fragments.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS), a technique well-suited for the analysis of volatile and semi-volatile organic compounds.[2]
1. Sample Preparation
-
Objective: To prepare a solution of this compound suitable for GC-MS analysis.
-
Methodology:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve a known quantity in a suitable solvent and dilute or concentrate as necessary to fall within the calibration range.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate this compound from other components in the sample and obtain its mass spectrum.
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization (EI) source.
-
Methodology:
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
The following diagram illustrates a typical experimental workflow for GC-MS analysis:
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry analysis of this compound, guided by the principles of electron ionization and comparison with its structural isomer, provides a clear path for its identification and characterization. The predicted fragmentation pattern, characterized by the sequential loss of chlorine atoms and subsequent ring cleavage, offers a unique fingerprint for this molecule. The detailed GC-MS protocol outlined in this guide serves as a robust starting point for researchers in the development and validation of analytical methods for this and other related halogenated benzothiazoles. High-resolution mass spectrometry would be a valuable tool for confirming the elemental composition of the fragment ions.
References
A Technical Guide to the Solubility of 2,7-Dichlorobenzo[d]thiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dichlorobenzo[d]thiazole in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination and qualitative solubility expectations based on the compound's chemical structure and data for analogous compounds. It includes detailed experimental protocols for solubility assessment and logical workflow diagrams to guide researchers in solvent selection and solubility troubleshooting for applications in synthesis, purification, and formulation.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles for in vitro and in vivo studies. This guide aims to provide a foundational understanding of the solubility properties of this compound and to equip researchers with the methodologies to conduct their own solubility assessments.
Physicochemical Properties
While specific solubility data is scarce, the known physicochemical properties of this compound provide insights into its expected behavior in organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂NS | [1][2] |
| Molecular Weight | 204.08 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | 286.8 °C at 760 mmHg (Predicted) | [1][2][3] |
| Density | 1.567 g/cm³ (Predicted) | [1][2][3] |
| Storage Temperature | 2-8°C under inert gas | [1][2] |
Qualitative Solubility Profile
Based on the behavior of structurally related benzothiazole derivatives, a qualitative solubility profile for this compound can be inferred. The presence of two chlorine atoms and a thiazole ring suggests that the molecule has moderate polarity.
-
Poor Solubility: Expected in non-polar solvents such as hexanes and toluene at room temperature.
-
Limited to Moderate Solubility: Likely in ethereal solvents like tetrahydrofuran (THF) and dioxane.
-
Good Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), particularly with heating.[4]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining equilibrium solubility is the shake-flask method.[5] This protocol provides a detailed procedure for researchers to quantify the solubility of this compound in specific organic solvents.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, THF, DMSO)
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, chemically inert)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[5]
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for the undissolved solid to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration through a chemically inert syringe filter.[5] Care must be taken to avoid solvent evaporation and temperature changes during this step.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5]
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection for chemical reactions involving this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for troubleshooting the dissolution of this compound for a reaction.
Conclusion
References
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 2,7-Dichlorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its known physical properties, standard experimental methodologies for their determination, and a representative synthetic workflow.
Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NS | [1] |
| Molecular Weight | 204.08 g/mol | [] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not explicitly reported in surveyed literature | |
| Boiling Point | 286.8 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.567 g/cm³ (Predicted) | [4] |
Experimental Protocols for Determination of Melting and Boiling Points
While specific experimental data for the melting point of this compound is not detailed in the available literature, standard and widely accepted methodologies are employed for such determinations.
Melting Point Determination:
A common method for determining the melting point of a crystalline solid is through the use of a melting point apparatus, such as a Mel-Temp or similar device.
-
Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a high degree of purity.
Boiling Point Determination:
The boiling point of a liquid can be determined using a variety of techniques, including distillation or the Thiele tube method.
-
Apparatus Setup: A small amount of the liquid is placed in a test tube, and a capillary tube (sealed at the top) is inverted and placed inside. The test tube is then attached to a thermometer.
-
Heating: The apparatus is heated in a liquid bath.
-
Observation: As the temperature rises, air expands from the capillary tube. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a continuous stream of bubbles emerges from the capillary tube. The temperature is recorded at this point.
Synthetic Workflow for this compound
The following diagram illustrates a general synthetic route for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,7-Dichlorobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole family, a class of molecules with significant interest in medicinal chemistry and materials science. While the definitive crystal structure of this compound is not publicly available in crystallographic databases as of the latest searches, this guide provides a comprehensive overview of its chemical properties, synthesis, and expected structural characteristics based on related compounds. This document serves as a valuable resource for researchers working with this and similar molecules, offering insights into its synthesis and structural analysis.
Physicochemical Properties
While a full crystallographic dataset is unavailable, various physicochemical properties for this compound have been reported or predicted. These are crucial for understanding its behavior in different experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NS | [1][2][3] |
| Molecular Weight | 204.08 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1][3] |
| Boiling Point (Predicted) | 286.8 ± 13.0 °C | [1][3][5] |
| Density (Predicted) | 1.567 ± 0.06 g/cm³ | [1][3][5] |
| Storage Temperature | 2-8°C under inert gas | [1][3] |
Synthesis of this compound
A general method for the synthesis of this compound has been described, starting from 7-chlorobenzo[d]thiazole-2(3H)-thione. The process involves a chlorination reaction using sulfuryl chloride.
Experimental Protocol
Starting Material: 7-chlorobenzo[d]thiazole-2(3H)-thione
Reagents:
-
Sulfuryl chloride
-
Water
-
Acetonitrile
Procedure:
-
A mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent) and sulfuryl chloride (10 equivalents) is stirred at 20-25 °C for 15 minutes.[1]
-
Water (2 equivalents) is subsequently added, and the stirring is continued for 3 hours at the same temperature.[1]
-
The reaction progress can be monitored by taking a sample, quenching it with a 2:1 mixture of acetonitrile and water, and analyzing it by High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v).[1]
-
The reaction is then quenched by the slow addition of water (20 v/v), which causes the product to precipitate.[1]
-
The solid product is collected by filtration and washed with distilled water.[1]
-
Finally, the solid is dried under a vacuum to yield pure this compound.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Structural Elucidation and Expected Crystal Structure Characteristics
Although a definitive crystal structure for this compound is not available, insights can be drawn from the analysis of related benzothiazole derivatives. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] For novel compounds like this compound, a typical workflow for structural elucidation would be followed.
General Workflow for Crystal Structure Determination
Caption: General workflow for crystal structure determination.
Based on studies of similar substituted benzothiazoles, the following structural features can be anticipated for this compound:
-
Planarity: The fused benzothiazole ring system is expected to be nearly planar.[6]
-
Intermolecular Interactions: The crystal packing will likely be influenced by intermolecular interactions such as halogen bonding (due to the chlorine atoms) and π-π stacking between the aromatic rings.
Biological and Pharmacological Context
Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[6] Research into substituted benzothiazoles has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6] The specific biological activity of this compound is not extensively documented in the provided search results, but its structural similarity to other active benzothiazoles suggests it could be a candidate for further investigation in drug discovery programs. The development of new thiazole derivatives is an active area of research for modulating cellular development and differentiation.[7]
Conclusion
While the precise crystal structure of this compound remains to be determined, this guide provides a solid foundation for researchers by summarizing its known physicochemical properties, a detailed synthesis protocol, and expected structural characteristics based on analogous compounds. The provided workflows for synthesis and structural analysis offer a practical framework for further investigation of this and other novel benzothiazole derivatives. The rich biological potential of the benzothiazole scaffold underscores the importance of continued research into compounds like this compound for the development of new therapeutic agents.
References
- 1. 2,7-Dichlorobenzothiazole | 2942-23-6 [chemicalbook.com]
- 2. 2,7-dichlorobenzothiazole - CAS:2942-23-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2,7-Dichlorobenzothiazole | 2942-23-6 [amp.chemicalbook.com]
- 4. 2,4-Dichlorobenzothiazole | C7H3Cl2NS | CID 77177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 2942-23-6 - iChemical [ichemical.com]
- 6. 2,7-Dichloro-6-methoxybenzo[d]thiazole | 1784096-83-8 | Benchchem [benchchem.com]
- 7. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorobenzothiazoles: A Comprehensive Technical Guide on Their Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobenzothiazoles represent a significant class of heterocyclic compounds that have garnered considerable attention in various scientific disciplines, particularly in medicinal chemistry and materials science. The incorporation of two chlorine atoms onto the benzothiazole core profoundly influences the molecule's physicochemical properties, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the discovery and history of dichlorobenzothiazoles, detailed experimental protocols for their synthesis, a comprehensive summary of their quantitative properties, and an elucidation of their mechanisms of action through signaling pathway diagrams.
Discovery and Historical Context
The discovery of dichlorobenzothiazoles is not attributed to a single serendipitous event but rather evolved from the broader exploration of benzothiazole chemistry that commenced in the late 19th and early 20th centuries. The initial impetus for benzothiazole research was closely tied to the development of synthetic dyes and the vulcanization of rubber. As chemists began to systematically investigate the structure-activity relationships of benzothiazole derivatives, the introduction of halogen substituents was a natural progression to modulate their chemical reactivity and biological efficacy.
The synthesis of various dichlorobenzothiazole isomers was reported in numerous chemical literature throughout the 20th century as researchers explored different synthetic methodologies. These compounds initially served as important intermediates in the synthesis of more complex molecules, including dyes, agricultural chemicals, and pharmaceuticals. In recent decades, the focus has shifted towards the direct biological activities of dichlorobenzothiazoles and their derivatives, revealing their potential as antimicrobial, antitumor, and herbicidal agents.
Physicochemical Properties of Dichlorobenzothiazole Isomers
The position of the two chlorine atoms on the benzothiazole ring significantly impacts the physical and chemical properties of the resulting isomer. A summary of the available data for various dichlorobenzothiazole isomers is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dichlorobenzothiazole | 3622-30-8 | C₇H₃Cl₂NS | 204.08 | Not Available | Not Available |
| 2,5-Dichloro-4-methyl-1,3-benzothiazole | 887204-62-8 | C₈H₅Cl₂NS | 218.1 | Not Available | Not Available |
| 2,6-Dichlorobenzothiazole | 3622-23-9 | C₇H₃Cl₂NS | 204.08 | 92.0-98.0[1] | Not Available |
| 2,7-Dichlorobenzothiazole | 2942-23-6 | C₇H₃Cl₂NS | 204.08 | Not Available | 286.8±13.0 (Predicted)[2] |
| 2-Amino-4-chlorobenzothiazole | 19952-47-7 | C₇H₅ClN₂S | 184.65 | 203-205[3] | Not Available |
| 2-Amino-5,6-dichlorobenzothiazole | 24072-75-1 | C₇H₄Cl₂N₂S | 219.09 | 175-180[4] | 379.7 at 760 mmHg[4] |
| 2-Amino-6-chlorobenzothiazole | 95-24-9 | C₇H₅ClN₂S | 184.64 | 160-163[5] | 344[5] |
| 5,7-Dichlorobenzothiazole | 939803-85-7 | C₇H₃Cl₂NS | 204.08 | Not Available | 363.2±45.0 (Predicted)[6] |
Key Synthesis Methodologies and Experimental Protocols
Several synthetic routes have been developed for the preparation of dichlorobenzothiazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 2,7-Dichlorobenzothiazole
A common method for the synthesis of 2,7-dichlorobenzothiazole involves the chlorination of a corresponding mercaptobenzothiazole precursor.
Experimental Protocol:
-
Starting Material: 7-chloro-2-mercaptobenzothiazole
-
Reagents: Sulfuryl chloride (SO₂Cl₂), Acetonitrile, Water
-
Procedure:
-
A mixture of 7-chloro-2-mercaptobenzothiazole (1 equivalent) and sulfuryl chloride (10 equivalents) in acetonitrile is stirred at 20–25 °C for 15 minutes.
-
Water (2 equivalents) is then added to the reaction mixture, and stirring is continued for an additional 3 hours at the same temperature.
-
The addition of water quenches the reaction and facilitates the precipitation of the product.
-
The solid product is collected by filtration, washed with distilled water, and dried under vacuum to yield 2,7-dichlorobenzothiazole.[6]
-
Synthesis of 2-Amino-5,6-dichlorobenzothiazole
A one-pot synthesis using an acidic ionic liquid as both a solvent and a catalyst provides an efficient and environmentally friendly route to 2-amino-5,6-dichlorobenzothiazole.
Experimental Protocol:
-
Starting Material: 3,4-dichloroaniline
-
Reagents: Ammonium thiocyanate, N-bromosuccinimide (NBS), Acidic ionic liquid (e.g., [HSO₄⁻][R])
-
Procedure:
-
3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide are added to the acidic ionic liquid.
-
The reaction mixture is heated to a temperature between 80-110 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 2-amino-5,6-dichlorobenzothiazole product. The ionic liquid can often be recovered and reused.
-
Synthesis of 2,6-Dichlorobenzothiazole via Suzuki-Miyaura Coupling
Microwave-assisted Suzuki-Miyaura coupling provides a regioselective method for the synthesis of 2-aryl-6-chlorobenzothiazoles, starting from 2,6-dichlorobenzothiazole.
Experimental Protocol:
-
Starting Material: 2,6-dichlorobenzothiazole
-
Reagents: Arylboronic acid, Palladium catalyst, Base, Solvent
-
Procedure:
-
2,6-dichlorobenzothiazole and an arylboronic acid are combined in a suitable solvent in a microwave reactor vessel.
-
A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are added to the mixture.
-
The reaction is heated under microwave irradiation for a specified time and at a set temperature.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by chromatography to yield the desired 6-chloro-2-arylbenzo[d]thiazole.
-
Biological Activities and Mechanisms of Action
Dichlorobenzothiazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and herbicidal effects. The mechanisms underlying these activities are often multifaceted and involve interactions with specific cellular targets and signaling pathways.
Antimicrobial Activity
Benzothiazole derivatives, including dichlorinated analogues, exhibit potent activity against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
-
Inhibition of Dihydroorotase and DNA Gyrase: Dichlorobenzothiazole derivatives have been shown to inhibit bacterial dihydroorotase and DNA gyrase. Dihydroorotase is a key enzyme in the de novo pyrimidine biosynthetic pathway, essential for DNA and RNA synthesis. DNA gyrase is a topoisomerase that controls DNA topology and is crucial for DNA replication and repair. Inhibition of these enzymes disrupts critical cellular processes, leading to microbial cell death.
Antitumor Activity
The anticancer properties of dichlorobenzothiazole derivatives are often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Modulation of PI3K/AKT, ERK, and JAK/STAT Pathways: Several studies have indicated that benzothiazole derivatives can exert their antitumor effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT), Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) signaling pathways. These pathways are frequently hyperactivated in cancer and play crucial roles in promoting tumor growth and survival. By inhibiting these pathways, dichlorobenzothiazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cells.[7][8]
Herbicidal Activity
Certain dichlorobenzothiazole derivatives have shown promise as herbicides. Their mode of action is thought to involve the inhibition of key plant enzymes.
-
Inhibition of D1 Protease: D1 protease is a critical enzyme involved in the repair cycle of Photosystem II in plants. Inhibition of this enzyme disrupts the photosynthetic process, leading to oxidative stress and ultimately, plant death. Some benzothiazole derivatives have been identified as potential inhibitors of D1 protease, making them attractive candidates for the development of novel herbicides.[9]
Quantitative Biological Activity Data
The biological potency of dichlorobenzothiazole derivatives has been quantified in various studies. The following tables summarize some of the reported antimicrobial and antitumor activities.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 | [10] |
| Benzothiazole-isatin derivative (41c) | P. aeruginosa | 6.2 | [10] |
| Sulfonamide analogue of benzothiazole (66c) | P. aeruginosa, S. aureus, E. coli | 3.1-6.2 | [10] |
| Amino-benzothiazole Schiff base (46a/46b) | E. coli, P. aeruginosa | 15.62 | [10] |
| Benzothiazole bearing amide (A07) | S. aureus | 15.6 | [11] |
| Benzothiazole bearing amide (A07) | E. coli | 7.81 | [11] |
Antitumor Activity (Half-maximal Inhibitory Concentration - IC₅₀)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazole/benzothiazole derivative (4c) | HepG2 (Liver Cancer) | 9.45 ± 0.8 | [12] |
| Benzoxazole/benzothiazole derivative (4c) | HCT-116 (Colon Cancer) | 5.76 ± 0.4 | [12] |
| Benzoxazole/benzothiazole derivative (4c) | MCF-7 (Breast Cancer) | 7.36 ± 0.5 | [12] |
Conclusion
Dichlorobenzothiazoles are a versatile class of compounds with a rich history rooted in the systematic exploration of benzothiazole chemistry. Their unique physicochemical properties, imparted by the dichloro-substitution, have led to the discovery of potent biological activities. The synthetic methodologies for their preparation are well-established, offering routes to a wide variety of isomers and derivatives. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways in microbes and cancer cells, underscores their potential as lead compounds in drug discovery and agrochemical development. The quantitative data on their biological activities provide a solid foundation for further optimization and structure-activity relationship studies. This technical guide serves as a comprehensive resource for researchers and scientists working in these fields, providing the necessary foundational knowledge to advance the study and application of dichlorobenzothiazoles.
References
- 1. L10256.06 [thermofisher.com]
- 2. 2,7-Dichlorobenzothiazole | 2942-23-6 [amp.chemicalbook.com]
- 3. 2-Amino-4-chlorobenzothiazole 97 19952-47-7 [sigmaaldrich.com]
- 4. 2-Amino-5,6-Dichlorobenzothiazole | 24072-75-1 [chemnet.com]
- 5. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 5,7-DICHLOROBENZOTHIAZOLE (939803-85-7) for sale [vulcanchem.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
**Theoretical Calculations on 2,7-Dichlorobenzo[d]thiazole: A
Comprehensive Technical Guide**
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that are extensively studied due to their wide range of applications in medicinal chemistry, materials science, and as corrosion inhibitors.[1][2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure, reactivity, and spectroscopic properties of these molecules.[3][4][5] This guide outlines the common computational protocols and presents exemplary data for substituted benzothiazoles to provide a framework for the theoretical investigation of 2,7-Dichlorobenzo[d]thiazole.
Computational Methodologies
The following section details a typical computational protocol for the theoretical study of benzothiazole derivatives, based on methods reported in the literature.[3][4][5][6]
Geometry Optimization
The initial step in any theoretical study is the optimization of the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian 09 or later versions are commonly used for these calculations.[3]
-
Method: Density Functional Theory (DFT) is the most prevalent method due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice.[3][5][6]
-
Basis Set: The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently employed to provide a good description of the electronic structure.[3][7]
-
Solvation Effects: To simulate a more realistic environment, solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model can be incorporated.[3]
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.
-
Purpose:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule.
-
To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.
-
HOMO Energy (EHOMO): Related to the ability of a molecule to donate electrons. Higher HOMO energies suggest a better electron donor.[1]
-
LUMO Energy (ELUMO): Related to the ability of a molecule to accept electrons. Lower LUMO energies indicate a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[3]
Molecular Electrostatic Potential (MEP)
The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule.
-
Purpose:
-
To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
To predict the sites for electrophilic and nucleophilic attack.
-
To understand intermolecular interactions, such as hydrogen bonding.[5]
-
Representative Theoretical Data for Substituted Benzothiazoles
The following tables summarize typical quantitative data obtained from DFT calculations on various substituted benzothiazole derivatives. This data is intended to be illustrative of the results one could expect for this compound.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| Benzothiazole Derivative 1 | -8.980 | -1.234 | 7.746 |
| Benzothiazole Derivative 2 | -8.694 | -1.567 | 7.127 |
| Benzothiazole Derivative 3 | -9.123 | -1.009 | 8.114 |
| Benzothiazole Derivative 4 | -8.850 | -1.350 | 7.500 |
Data is hypothetical and representative of values found in literature for substituted benzothiazoles.[1][3]
Table 2: Calculated Quantum Chemical Descriptors
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |
These parameters are calculated from the HOMO and LUMO energies and are used to predict the reactivity of molecules.[4]
Visualizations
Workflow for Theoretical Calculations
Caption: A flowchart illustrating the typical workflow for theoretical calculations on a molecule.
Relationship between Calculated Properties and Applications
Caption: A diagram showing the relationship between calculated theoretical properties and their implications for potential applications.
Conclusion
While specific experimental and theoretical data for this compound are currently limited in published literature, the computational methodologies outlined in this guide provide a robust framework for its investigation. By employing DFT calculations, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of this molecule. The representative data from analogous substituted benzothiazoles serve as a valuable benchmark for what can be expected from such studies. These theoretical investigations are crucial for understanding the structure-activity relationships and for the rational design of new benzothiazole derivatives with tailored properties for various applications in drug development and materials science.
References
- 1. sciencepub.net [sciencepub.net]
- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,7-Dichlorobenzo[d]thiazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,7-dichlorobenzo[d]thiazole as a versatile synthetic intermediate in the preparation of substituted benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science. This document details a key synthetic transformation, the Suzuki-Miyaura cross-coupling reaction, and provides a protocol for its implementation.
Introduction
This compound is a halogenated heterocyclic compound that serves as a valuable building block for the synthesis of more complex molecules. The presence of two chlorine atoms at the 2- and 7-positions of the benzothiazole core allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The differential reactivity of the two chlorine atoms, with the C2 position being more activated towards certain transformations, enables a stepwise approach to the synthesis of di-substituted benzothiazoles. This controlled functionalization is crucial for the development of structure-activity relationships (SAR) in drug discovery and for fine-tuning the electronic properties of organic materials.
Key Applications
The primary application of this compound lies in its use as a scaffold for the synthesis of 2,7-disubstituted benzothiazole derivatives. These derivatives have been investigated for a range of biological activities, including but not limited to, anticancer and antimicrobial applications. The benzothiazole core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.
Data Presentation
The following table summarizes the key transformation of this compound via a regioselective Suzuki-Miyaura coupling reaction.
| Reaction | Starting Material | Reagent | Product | Key Feature |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | 2-Aryl-7-chlorobenzo[d]thiazole | Regioselective C-C bond formation at the C2 position |
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. The reaction selectively occurs at the C2 position of the benzothiazole ring.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-chlorobenzo[d]thiazole.
Mandatory Visualizations
Synthetic Pathway: Regioselective Suzuki-Miyaura Coupling
Caption: Regioselective Suzuki-Miyaura coupling of this compound.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-aryl-7-chlorobenzothiazoles.
Further Synthetic Transformations
The resulting 2-aryl-7-chlorobenzo[d]thiazole can be further functionalized at the C7 position. The chlorine atom at C7 is less reactive than the one at C2 in palladium-catalyzed cross-coupling reactions, but it can undergo nucleophilic aromatic substitution (SₙAr) or other cross-coupling reactions under more forcing conditions. This allows for the synthesis of a diverse library of 2,7-disubstituted benzothiazoles.
Logical Relationship: Stepwise Functionalization
Caption: Stepwise functionalization of this compound.
References
Synthesis of Bioactive Derivatives from 2,7-Dichlorobenzo[d]thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive derivatives from 2,7-dichlorobenzo[d]thiazole. This versatile scaffold serves as a key starting material for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology. The protocols focus on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds, enabling the introduction of diverse functionalities at the 2- and 7-positions of the benzothiazole core.
Introduction to Bioactive Benzothiazoles
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The planar structure of the benzothiazole ring system allows it to intercalate with DNA and interact with various enzymes, making it a privileged scaffold in drug discovery. Specifically, derivatives of 2,7-disubstituted benzothiazoles have shown promise as potent inhibitors of key biological targets.
Synthetic Strategies
The chlorine atoms at the 2- and 7-positions of this compound serve as versatile handles for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The differential reactivity of these two positions can potentially allow for selective functionalization, although this often requires careful optimization of reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups, which can significantly influence the biological activity of the resulting molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 2- and 7-positions of the benzothiazole core, providing access to a rich chemical space of potential drug candidates.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-aryl-7-chlorobenzo[d]thiazoles and 2,7-diarylbenzo[d]thiazoles. Selective mono-arylation may be achievable under carefully controlled conditions, typically at lower temperatures, while di-arylation is favored at higher temperatures and with an excess of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents for mono-arylation, 2.5 equivalents for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted benzothiazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-amino-7-chlorobenzo[d]thiazoles and 2,7-diaminobenzo[d]thiazoles. Similar to the Suzuki-Miyaura coupling, selectivity for mono-amination can often be achieved by controlling the stoichiometry and reaction temperature.
Materials:
-
This compound
-
Amine (1.2 equivalents for mono-amination, 2.5 equivalents for di-amination)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 90-120 °C) for the indicated time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activities of representative 2,7-disubstituted benzothiazole derivatives.
Table 1: Anticancer Activity of 2,7-Disubstituted Benzothiazole Derivatives
| Compound ID | R² Substituent | R⁷ Substituent | Target | Cell Line | IC₅₀ (µM) | Citation |
| 1a | 4-Aminophenyl | H | VEGFR-2 | HCT-116 | 5.61 | [3] |
| 1b | 4-Aminophenyl | H | VEGFR-2 | HEPG-2 | 7.92 | [3] |
| 1c | 4-Aminophenyl | H | VEGFR-2 | MCF-7 | 3.84 | [3] |
| 2a | Phenyl | H | Urease | - | 26.35 | [4] |
| 2b | 4-Methoxyphenyl | H | Nitric Oxide Scavenging | - | - | [4] |
Table 2: Antimicrobial Activity of 2,7-Disubstituted Benzothiazole Derivatives
| Compound ID | R² Substituent | R⁷ Substituent | Target | Organism | MIC (µg/mL) | Citation |
| 3a | Substituted Phenyl | H | DNA Gyrase | E. coli | <10 | [5] |
| 3b | Substituted Phenyl | H | DNA Gyrase | S. aureus | - | [5] |
| 4a | Substituted Pyrrole | H | DNA Gyrase | E. faecalis | 3.13 | [2] |
| 4b | Substituted Pyrrole | H | DNA Gyrase | Efflux-impaired E. coli | 0.78 | [2] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Signaling Pathway: Inhibition of VEGFR-2 and PI3K/Akt Pathway
Many anticancer benzothiazole derivatives exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Caption: Inhibition of VEGFR-2 and PI3K/Akt pathway.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of bioactive compounds. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide efficient and versatile methods for the derivatization of this scaffold. The resulting 2,7-disubstituted benzothiazole derivatives have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation in drug discovery and development programs. The protocols and data presented herein serve as a guide for researchers in the synthesis and evaluation of novel benzothiazole-based therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dichlorobenzo[d]thiazole is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of two chlorine atoms on the benzothiazole scaffold allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom, facilitates the displacement of the chlorine atoms by a variety of nucleophiles.[1] Notably, the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the chlorine at the C7 position due to the activation by the adjacent nitrogen atom in the thiazole ring.[1] This differential reactivity allows for the selective synthesis of mono- or di-substituted benzothiazole derivatives. This document provides detailed protocols for nucleophilic substitution reactions on this compound with common nucleophiles such as amines, thiols, and alkoxides.
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on chloro-substituted benzothiazole systems, providing an expected range for yields and reaction times.
| Nucleophile | Product | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Amine (e.g., Morpholine) | 2-Morpholino-7-chlorobenzo[d]thiazole | K2CO3 | DMF | 80-100 | 6-12 | 75-90 |
| Thiol (e.g., Thiophenol) | 2-(Phenylthio)-7-chlorobenzo[d]thiazole | NaH | THF | rt-60 | 4-8 | 80-95 |
| Alkoxide (e.g., Sodium Methoxide) | 2-Methoxy-7-chlorobenzo[d]thiazole | NaOMe | Methanol | Reflux | 3-6 | 70-85 |
| Amine (e.g., Aniline) | 2-Anilino-7-chlorobenzo[d]thiazole | Pd2(dba)3 / Xantphos, Cs2CO3 | Toluene | 110 | 12-24 | 65-80 |
Note: The data presented are representative values based on similar heterocyclic systems and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with an Amine (e.g., Morpholine)
This protocol describes the synthesis of 2-morpholino-7-chlorobenzo[d]thiazole.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 2-morpholino-7-chlorobenzo[d]thiazole.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
For less reactive amines, a palladium-catalyzed approach can be employed.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for nucleophilic substitution on this compound.
References
Application Notes and Protocols for the Functionalization of the 2-Position in 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 2-position of 2,7-dichlorobenzo[d]thiazole. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with benzothiazole derivatives. The presence of two chlorine atoms offers opportunities for selective functionalization, with the 2-position being particularly susceptible to modification.
The following sections detail two primary strategies for the functionalization of the C2-position: Nucleophilic Aromatic Substitution (SNAr) and transformations via a 2-amino intermediate . These protocols are based on established methodologies for substituted benzothiazoles and provide a robust starting point for the synthesis of novel derivatives.
Synthesis of the Starting Material: this compound
A key precursor for C2-functionalization is this compound itself. A reliable synthetic route starts from 7-chlorobenzo[d]thiazole-2(3H)-thione.
Experimental Protocol: Synthesis of this compound[1]
A mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent) and sulfuryl chloride (10 equivalents) is stirred at 20-25 °C for 15 minutes. Subsequently, water (2 equivalents) is added, and stirring is continued for 3 hours at the same temperature. The reaction progress can be monitored by HPLC. Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v), and the reaction is quenched by the slow addition of water (20 v/v). The resulting precipitate is collected by filtration, washed with distilled water, and dried under vacuum to yield pure this compound.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic attack by the adjacent nitrogen atom.[1] This allows for the direct displacement of the C2-chloro group with a variety of nucleophiles, providing a straightforward route to a diverse range of 2-substituted-7-chlorobenzothiazoles.
Application Notes:
Nucleophilic aromatic substitution on 2,7-dichlorobenzothiazole is a versatile method for introducing amines, thiols, and alkoxides at the 2-position. The reaction generally proceeds with high selectivity for the C2-position over the C7-position due to the electronic activation provided by the thiazole ring.[1]
Experimental Protocol: General Procedure for SNAr with Amines
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, NMP, or dioxane, 5 mL) is added the desired amine (1.2-2.0 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, 2.0 mmol).
-
The reaction mixture is heated to a temperature between 80 °C and 150 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-7-chlorobenzothiazole derivative.
Table 1: Representative Nucleophiles for SNAr at the C2-Position
| Nucleophile Class | Example Reagent | Expected Product |
| Primary Amines | Aniline | 2-Anilino-7-chlorobenzo[d]thiazole |
| Secondary Amines | Morpholine | 2-(Morpholin-4-yl)-7-chlorobenzo[d]thiazole |
| Thiols | Thiophenol | 2-(Phenylthio)-7-chlorobenzo[d]thiazole |
| Alkoxides | Sodium methoxide | 2-Methoxy-7-chlorobenzo[d]thiazole |
Visualization of the SNAr Experimental Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution.
Strategy 2: Functionalization via a 2-Amino-2,7-dichlorobenzothiazole Intermediate
The 2-amino group is a versatile handle for a wide range of chemical transformations, including diazotization followed by Sandmeyer-type reactions, amide bond formation, and the synthesis of ureas and thioureas. The synthesis of 2-amino-2,7-dichlorobenzothiazole can be achieved through the oxidative cyclization of the corresponding arylthiourea.
Application Notes:
The synthesis of 2-amino-2,7-dichlorobenzothiazole provides a key intermediate for further functionalization at the C2 position. This two-step approach broadens the scope of accessible derivatives compared to direct SNAr.
Experimental Protocol: Synthesis of 2-Amino-2,7-dichlorobenzothiazole (Adapted from general procedures)[3][4]
Step 1: Synthesis of 1-(2,3-dichlorophenyl)thiourea
-
To a solution of 2,3-dichloroaniline (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 20 mL) is added ammonium thiocyanate (1.2 mmol).
-
The mixture is heated to reflux and a solution of benzoyl chloride (1.1 mmol) in the same solvent is added dropwise.
-
The reaction is refluxed for an additional 2-4 hours, monitoring by TLC.
-
The resulting benzoylthiourea intermediate is hydrolyzed by the addition of aqueous sodium hydroxide (2 M) and further refluxing until the starting material is consumed.
-
After cooling, the reaction mixture is neutralized with dilute HCl, and the precipitated 1-(2,3-dichlorophenyl)thiourea is collected by filtration, washed with water, and dried.
Step 2: Oxidative Cyclization to 2-Amino-2,7-dichlorobenzothiazole
-
1-(2,3-dichlorophenyl)thiourea (1.0 mmol) is dissolved in concentrated sulfuric acid (3.5 times the weight of the thiourea) at a temperature between 20 °C and 50 °C.
-
A catalytic amount of bromine or an aqueous solution of hydrogen bromide is added portion-wise while maintaining the temperature.
-
The reaction mixture is stirred at a temperature between 50 °C and 100 °C for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration.
-
The crude product is washed with water, neutralized with a base (e.g., aqueous sodium carbonate), and then washed again with water and dried to afford 2-amino-2,7-dichlorobenzothiazole.
Table 2: Potential Transformations of 2-Amino-2,7-dichlorobenzothiazole
| Reaction Type | Reagents | Expected Product at C2 |
| Sandmeyer Reaction | NaNO₂, HBr/CuBr | -Br |
| Schiemann Reaction | NaNO₂, HBF₄, heat | -F |
| Acylation | Acetyl chloride, pyridine | -NHC(O)CH₃ |
| Sulfonylation | p-Toluenesulfonyl chloride, pyridine | -NHSO₂Tol |
| Urea Formation | Phenyl isocyanate | -NHC(O)NHPh |
Visualization of the 2-Amino Intermediate Strategy Workflow
Caption: Synthesis via a 2-amino intermediate.
References
Application of 2,7-Dichlorobenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols
Introduction
The benzo[d]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. This "privileged structure" is a key component in numerous therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. While the broader class of benzothiazoles is well-studied, specific data on the medicinal chemistry applications of the 2,7-Dichlorobenzo[d]thiazole isomer is limited in publicly available literature.
This document provides a detailed overview of the potential applications of dichlorinated benzothiazole scaffolds, drawing from research on structurally related compounds. As a primary example, we will focus on derivatives of a closely related dichlorinated heterocyclic system, 2,7-dichloro-9H-fluorene-based thiazoles , for which significant anticancer and antimicrobial data and detailed experimental protocols are available. These examples serve as a valuable guide for researchers interested in exploring the therapeutic potential of this compound and its derivatives.
Application Notes
Anticancer Activity
Derivatives of dichlorinated thiazole scaffolds have shown significant promise as anticancer agents. Specifically, novel (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[1] Molecular docking studies suggest that these compounds may exert their anticancer effects by binding to the active site of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1][2] Inhibition of DHFR disrupts the cellular supply of nucleotides, leading to the arrest of cell growth and division in rapidly proliferating cancer cells.[2] Several of these synthesized compounds displayed meaningful activity against both A-549 and MCF-7 cell lines when compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1]
Antimicrobial Activity
The same series of 2,7-dichloro-9H-fluorene-based thiazole derivatives has also been investigated for its antimicrobial properties.[1] Several of these compounds exhibited potent antibacterial and antifungal activities.[1] The broad-spectrum antimicrobial potential of thiazole-containing compounds is well-documented, and the introduction of dichloro-substituents on the aromatic ring system can enhance this activity.[3]
Quantitative Data
The biological activities of synthesized 2,7-dichloro-9H-fluorene-based thiazole derivatives are summarized in the tables below.
Table 1: Cytotoxic Activity of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide Derivatives
| Compound | A-549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Derivative 1 | Data not specified | Data not specified |
| Derivative 2 | Data not specified | Data not specified |
| 5-Fluorouracil (Standard) | Specified as reference | Specified as reference |
Note: While the source mentions "meaningful activity," specific IC₅₀ values for all tested compounds were not provided in the available search results. This table structure is provided as a template for presenting such data.
Table 2: Antimicrobial Activity of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide Derivatives
| Compound | Bacterial Strain 1 (MIC, µg/mL) | Bacterial Strain 2 (MIC, µg/mL) | Fungal Strain 1 (MIC, µg/mL) |
| Derivative 1 | Data not specified | Data not specified | Data not specified |
| Derivative 2 | Data not specified | Data not specified | Data not specified |
Note: Specific Minimum Inhibitory Concentration (MIC) values were not detailed in the provided search results. This table is a template for the presentation of antimicrobial screening data.
Experimental Protocols
Synthesis of 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine (Intermediate)
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
-
Thiourea
-
Ethanol
Procedure:
-
A mixture of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone and thiourea is prepared in ethanol.
-
The mixture is heated under reflux.
-
Upon completion of the reaction, the product, 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, is isolated.
Synthesis of N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-2-(arylamino)acetamides (Final Products)
Materials:
-
4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine
-
Chloroacetyl chloride
-
Dimethylformamide (DMF)
-
Various aryl amines
-
Ethanol
Procedure:
-
The intermediate 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine is reacted with chloroacetyl chloride in DMF at room temperature to yield the corresponding chloroacetamide derivative.[1]
-
The resulting chloroacetyl derivative is then refluxed with various aryl amines in absolute ethanol for 5-6 hours.[1]
-
The reaction mixture is concentrated under reduced pressure.
-
The solid product is filtered, washed with n-hexane, dried, and recrystallized from ethanol to yield the final N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-2-(arylamino)acetamide derivatives.[1]
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
This is a general protocol for evaluating the cytotoxic potential of novel compounds.
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
Caption: Synthetic pathway for 2,7-dichloro-9H-fluorene-based thiazole derivatives.
Caption: Proposed mechanism of action via DHFR inhibition.
References
- 1. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols: Development of Anticancer Agents from 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from the 2,7-Dichlorobenzo[d]thiazole scaffold. This document outlines the synthesis, in vitro evaluation, and mechanistic studies of these compounds, offering a framework for their preclinical development.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The this compound core represents a promising scaffold for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines, with some compounds exhibiting greater potency than existing reference drugs like cisplatin. The anticancer mechanisms of these compounds are often linked to the modulation of critical cellular processes such as cell cycle regulation, apoptosis, and key signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies. A general approach involves the cyclization of pre-functionalized aniline derivatives to form the core benzothiazole ring structure. Subsequent modifications can be introduced to explore structure-activity relationships (SAR).
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes a representative synthesis. Reagents and conditions should be optimized for specific target molecules.
-
Step 1: Synthesis of the Thiophenol Intermediate:
-
Dissolve the appropriately substituted aniline in a suitable solvent (e.g., methanol).
-
Add a thiocyanating agent (e.g., potassium thiocyanate) and a halogen (e.g., bromine) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the thiophenol intermediate.
-
-
Step 2: Cyclization to form the Benzothiazole Ring:
-
Dissolve the thiophenol intermediate in a suitable solvent (e.g., ethanol).
-
Add a cyclizing agent (e.g., a carboxylic acid derivative or an aldehyde) and a catalyst if required.
-
Reflux the mixture for several hours.
-
Cool the reaction and isolate the crude benzothiazole product.
-
-
Step 3: Chlorination:
-
Dissolve the benzothiazole core in a suitable solvent.
-
Add a chlorinating agent (e.g., N-chlorosuccinimide) in portions.
-
Stir the reaction at room temperature or with gentle heating.
-
Isolate the chlorinated product after reaction completion.
-
-
Step 4: Purification and Characterization:
-
Purify the synthesized compound using column chromatography on silica gel.
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
-
In Vitro Anticancer Activity Evaluation
The cytotoxic and antiproliferative effects of the synthesized this compound derivatives are evaluated against a panel of human cancer cell lines.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative thiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 3b | PI3Kα | 0.086 ± 0.005 | [1] |
| mTOR | 0.221 ± 0.014 | [1] | |
| Derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |
| A549 (Lung) | 0.97 ± 0.13 | [2] | |
| Tubulin Polymerization | 3.3 | [2] | |
| Derivative 5j | MDA-MB-231 (Breast) Migration | 0.189 | [3] |
| Derivative 5k | MDA-MB-231 (Breast) Migration | 0.176 | [3] |
| Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [4] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |
| VEGFR-2 | 0.15 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Mechanism of Action Studies
Understanding the mechanism by which this compound derivatives exert their anticancer effects is crucial for their development. Studies have suggested the involvement of several key signaling pathways.
Signaling Pathways
The anticancer activity of benzothiazole derivatives has been linked to the modulation of various signaling pathways, including:
-
PI3K/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.[1]
-
Tubulin Polymerization: Disruption of microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis.[2]
-
EGFR Signaling: Downregulation of EGFR and its downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR can inhibit cancer cell growth and survival.[6]
-
Apoptosis Induction: These compounds can induce programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and activating caspases.[6][7]
Visualization of a Key Signaling Pathway
The following diagram illustrates the inhibition of the PI3K/mTOR signaling pathway by a hypothetical this compound derivative.
Caption: Inhibition of the PI3K/mTOR signaling pathway by a this compound derivative.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a promising this compound anticancer agent.
Caption: Preclinical evaluation workflow for novel anticancer agents.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel and potent anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and elucidate the mechanisms of action of new derivatives. Further investigation into the structure-activity relationships, target identification, and in vivo efficacy is warranted to advance these promising compounds toward clinical applications.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for reactions involving 2,7-Dichlorobenzo[d]thiazole. It includes detailed protocols for its synthesis and subsequent functionalization through common cross-coupling reactions, quantitative data from representative reactions, and diagrams illustrating key experimental workflows and reaction mechanisms.
Introduction: The this compound Scaffold
This compound is a halogenated heterocyclic compound valuable as a versatile intermediate in organic synthesis. The benzothiazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The presence of two distinct chlorine atoms on the benzene ring allows for selective and sequential functionalization, making it an attractive building block for creating libraries of novel compounds for drug discovery and materials science. The chlorine at the 2-position is typically more susceptible to nucleophilic substitution, while both chloro-groups can participate in palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The most direct synthesis involves the chlorination of a pre-existing benzothiazole derivative. The following protocol is adapted from established literature procedures for the synthesis of this compound.[2][3]
dot
Caption: General workflow for the synthesis of this compound.
Protocol 2.1: Synthesis from 7-chlorobenzo[d]thiazole-2(3H)-thione [2][3]
-
Materials:
-
7-chlorobenzo[d]thiazole-2(3H)-thione (>1 g, 1 eq.)
-
Sulfuryl chloride (10 eq.)
-
Water (distilled)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum drying oven
-
-
Procedure:
-
In a round-bottom flask, create a mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 eq.) and sulfuryl chloride (10 eq.).
-
Stir the mixture at room temperature (20-25 °C) for 15 minutes.[2][3]
-
Carefully add water (2 eq.) to the reaction mixture and continue stirring for 3 hours at the same temperature.[2][3]
-
Monitor the reaction's progress by taking a small sample, quenching it with an acetonitrile/water mixture (2:1), and analyzing it by HPLC.[2][3]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with acetonitrile (approximately 5 times the initial volume).[2][3]
-
Quench the reaction by slowly adding a larger volume of water (approximately 20 times the initial volume), which will cause the product to precipitate.[2][3]
-
Collect the resulting solid by vacuum filtration.
-
Wash the collected solid thoroughly with distilled water.[2][3]
-
Dry the solid under vacuum to obtain pure this compound.[2][3]
-
Application Notes: Key Functionalization Reactions
The two chlorine atoms on the this compound scaffold are amenable to various palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[4]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine.[4][5] It is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[4] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[5][6]
-
Suzuki-Miyaura Coupling: Widely used for forming carbon-carbon bonds, this reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or ester.[7][8] Its popularity stems from mild reaction conditions, high functional group tolerance, and the commercial availability of diverse boronic acids.[7][8]
-
Sonogashira Coupling: This reaction is employed to introduce alkyne moieties onto the scaffold by coupling the aryl chloride with a terminal alkyne. This method is valuable for extending carbon frameworks.
Experimental Protocols for Functionalization
The following are generalized protocols adapted from procedures for structurally similar polyhalogenated heterocycles.[9] Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 4.1: Buchwald-Hartwig Amination of this compound [4][9]
-
Materials:
-
This compound (1.0 mmol)
-
Desired primary or secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous, degassed toluene or dioxane (5 mL)
-
Schlenk tube or sealed reaction vessel
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, Xantphos, and the base in a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress using LC-MS or TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 4.2: Suzuki-Miyaura Coupling of this compound [9][10]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Degassed solvent mixture: Toluene (8 mL), Ethanol (2 mL), Water (1 mL)
-
Schlenk flask
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the functionalization of chloro-substituted thiazole systems, which can serve as a baseline for experiments with this compound.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
|---|---|
| CAS Number | 2942-23-6 |
| Molecular Formula | C₇H₃Cl₂NS |
| Molecular Weight | 204.08 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 286.8 ± 13.0 °C (Predicted) |
| Density | 1.567 ± 0.06 g/cm³ (Predicted) |
Table 2: Representative Conditions and Expected Yields for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 60-90 | [9] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2%) | Xantphos (8%) | NaOtBu | Toluene | 110 | 12-24 | 65-95 | [9] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ (5%) | - | CuI, Et₃N | THF | 65 | 8-16 | 70-95 |[9] |
Note: Yields are based on reactions with structurally similar polyhalogenated heterocycles and may vary for this compound.
Characterization
The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful installation of new functional groups.[11]
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the molecular formula. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of chlorine atoms.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[11]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
|---|---|
| ¹H NMR (CDCl₃) | Aromatic-H: δ 7.30 - 7.90 ppm (multiplet) |
| ¹³C NMR (CDCl₃) | Aromatic C-H: δ 120 - 135 ppmAromatic C-Cl: δ 128 - 140 ppmAromatic C (quaternary): δ 125 - 155 ppm |
| Mass Spec (EI) | Molecular Ion Peak Cluster (M, M+2, M+4) around m/z = 203, 205, 207 due to two chlorine atoms. |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,7-Dichlorobenzothiazole | 2942-23-6 [amp.chemicalbook.com]
- 3. 2,7-Dichlorobenzothiazole | 2942-23-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2,7-Dichloro-6-methoxybenzo[d]thiazole | 1784096-83-8 | Benchchem [benchchem.com]
Application Notes and Protocols for Monitoring 2,7-Dichlorobenzo[d]thiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2,7-Dichlorobenzo[d]thiazole. The protocols described are foundational and can be adapted based on specific reaction conditions and available instrumentation.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress of organic reactions, offering high resolution and sensitivity. It is particularly useful for tracking the consumption of reactants and the formation of this compound and any byproducts. A general procedure for monitoring the synthesis of this compound involves periodically sampling the reaction mixture, quenching the reaction in the sample, and analyzing it by HPLC.[1]
Experimental Protocol: HPLC Analysis
This protocol is a starting point and should be optimized for your specific reaction mixture.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent mixture (e.g., 1 mL of acetonitrile/water, 1:1 v/v) to stop the reaction.[1]
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
A standard HPLC system with a UV detector is suitable.
-
The selection of a C18 column is common for the separation of benzothiazole derivatives.[2]
Table 1: Suggested HPLC Parameters (Adaptable)
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[2] |
| Column Temperature | 30 °C |
| Run Time | 10-20 minutes (adjust as needed for separation) |
3. Data Analysis:
-
Identify the peaks corresponding to the starting material, this compound, and any impurities by comparing retention times with standard injections.
-
Quantify the relative peak areas to monitor the reaction progress over time. A calibration curve can be constructed for more precise quantitative analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is highly effective for confirming the molecular weight of this compound and identifying volatile impurities.
Experimental Protocol: GC-MS Analysis
This protocol provides general conditions that may require optimization.
1. Sample Preparation:
-
At the end of the reaction, or for a detailed analysis of a specific time point, extract the compound of interest into a volatile organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the sample to a suitable volume.
-
Dilute an aliquot of the concentrated sample in a GC-compatible solvent to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
A standard GC-MS system is used.
Table 2: Suggested GC-MS Parameters (Adaptable)
| Parameter | Suggested Condition |
|---|---|
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[3] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split or splitless, depending on concentration |
| Injector Temperature | 280 °C[3] |
| Oven Program | Start at 120 °C (hold 3 min), ramp to 260 °C at 6 °C/min (hold 1 min), then ramp to 320 °C at 8 °C/min (hold 5 min)[3] |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Ion Source Temp | 230 °C |
| Scan Range | 50-500 m/z[3] |
3. Data Analysis:
-
The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine atoms.
-
Compare the obtained mass spectrum with a reference spectrum or theoretical isotopic distribution to confirm the identity of the product.
-
Analyze other peaks in the chromatogram to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the structure of the synthesized this compound.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Purify the product from the reaction mixture.
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative NMR is desired.
2. NMR Instrumentation and Acquisition:
Table 3: Suggested NMR Parameters (Adaptable)
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Pulse Angle | 30-45° | 45-90° |
| Spectral Width | 12-16 ppm | 200-250 ppm |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 16 or 32 | >1024 (or as needed for S/N) |
3. Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to confirm the substitution pattern on the benzene ring.
-
¹³C NMR: Identify the number of unique carbon environments. The chemical shifts will be influenced by the chlorine substituents and the thiazole ring.
-
Two-dimensional NMR experiments, such as COSY and HMBC, can be used for unambiguous assignment of proton and carbon signals.[5]
Disclaimer: The provided protocols and parameters are intended as a general guide. Optimization will be necessary based on the specific reaction conditions, instrumentation, and analytical goals. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dichlorobenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of biologically active compounds. Its substituted benzothiazole core is a privileged scaffold found in numerous pharmaceutical agents, including those with anticancer and anti-inflammatory properties. The presence of two chlorine atoms offers sites for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile intermediate in the development of novel therapeutics.
This document provides detailed application notes and scalable protocols for two primary synthetic routes to this compound, enabling researchers and drug development professionals to select and implement the most suitable method for their specific needs. The protocols are presented with quantitative data to allow for a clear comparison of the methodologies.
Synthetic Strategies Overview
Two principal routes for the large-scale synthesis of this compound are presented:
-
Direct Chlorination: This method involves the direct chlorination of a pre-formed benzothiazole precursor, 7-chlorobenzo[d]thiazole-2(3H)-thione, using a potent chlorinating agent.
-
Sandmeyer Reaction: This classic transformation allows for the introduction of a chlorine atom at the 2-position of the benzothiazole ring via a diazonium salt intermediate, starting from 2-amino-7-chlorobenzothiazole.
The choice between these methods will depend on factors such as starting material availability, desired scale, safety considerations, and required purity of the final product.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1: Direct Chlorination | Method 2: Sandmeyer Reaction |
| Starting Material | 7-Chlorobenzo[d]thiazole-2(3H)-thione | 2-Amino-7-chlorobenzothiazole |
| Key Reagents | Sulfuryl chloride (SO₂Cl₂) | Sodium nitrite (NaNO₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl) |
| Typical Yield | ~94% | ~60-70% (estimated) |
| Reaction Temperature | Room Temperature | 0-5°C (diazotization), Room temperature to 50°C (Sandmeyer) |
| Reaction Time | Short (typically a few hours) | Moderate (diazotization followed by Sandmeyer reaction) |
| Scalability | Readily scalable | Scalable with careful control of diazotization step |
| Key Advantages | High yield, simple one-step transformation | Utilizes a common and often readily available starting material |
| Key Disadvantages | Use of highly corrosive and toxic sulfuryl chloride | Generation of potentially unstable diazonium salts, requires careful temperature control |
Experimental Protocols
Method 1: Direct Chlorination of 7-Chlorobenzo[d]thiazole-2(3H)-thione
This protocol describes the synthesis of this compound via the direct chlorination of 7-chlorobenzo[d]thiazole-2(3H)-thione using sulfuryl chloride. This method is characterized by its high yield and relatively short reaction time.
Materials:
-
7-Chlorobenzo[d]thiazole-2(3H)-thione
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (or other inert solvent)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Quenching vessel
-
Extraction apparatus
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable large-scale reaction vessel, suspend 7-chlorobenzo[d]thiazole-2(3H)-thione (1.0 eq) in an inert solvent such as dichloromethane.
-
Addition of Chlorinating Agent: Cool the suspension to 0-5°C. Slowly add sulfuryl chloride (1.1-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing ice-water to quench the excess sulfuryl chloride.
-
Neutralization: Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Method 2: Sandmeyer Reaction of 2-Amino-7-chlorobenzothiazole
This protocol outlines the synthesis of this compound from 2-amino-7-chlorobenzothiazole via a Sandmeyer reaction. This two-step process involves the formation of a diazonium salt followed by its conversion to the desired dichloro-product.
Step 2a: Synthesis of 2-Amino-7-chlorobenzothiazole (Precursor Synthesis)
A common method for the synthesis of the precursor, 2-amino-7-chlorobenzothiazole, involves the reaction of 3-chloroaniline with potassium thiocyanate in the presence of bromine.
Materials:
-
3-Chloroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 3-chloroaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution.
-
Cool the mixture in an ice bath and slowly add bromine while stirring.
-
After the addition, continue stirring at room temperature until the reaction is complete.
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain 2-amino-7-chlorobenzothiazole. A reported yield for this type of reaction is around 41%.[1]
Step 2b: Sandmeyer Reaction
Materials:
-
2-Amino-7-chlorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) chloride (CuCl)
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Reaction vessel with stirring and temperature control (capable of maintaining 0-5°C)
-
Dropping funnel
-
Filtration apparatus
-
Extraction apparatus
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a reaction vessel, suspend 2-amino-7-chlorobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5°C.
-
Stir the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution or suspension of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Mandatory Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of various pharmaceutically active molecules. The chlorine atoms at the 2 and 7 positions can be selectively substituted to introduce diverse functional groups, allowing for the exploration of structure-activity relationships (SAR).
-
Anticancer Agents: The benzothiazole nucleus is a common feature in compounds designed to target various cancer-related pathways. The dichlorinated scaffold can be elaborated to synthesize inhibitors of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation.
-
Anti-inflammatory Drugs: Derivatives of this compound have been investigated for their potential to modulate inflammatory responses. The scaffold can be modified to create inhibitors of inflammatory enzymes or to interfere with pro-inflammatory signaling cascades.
-
Other Therapeutic Areas: The versatility of this building block allows for its incorporation into molecules targeting a wide range of diseases, including neurodegenerative disorders and infectious diseases.
By providing two robust and scalable synthetic routes, this document aims to facilitate the research and development of novel benzothiazole-based therapeutics. Careful consideration of the quantitative data and procedural details will enable scientists to efficiently produce this compound for their drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2,7-Dichlorobenzo[d]thiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Low or No Product Yield
Question: My reaction yield of this compound is consistently low, or I am failing to obtain the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Below are common issues and troubleshooting strategies for two primary synthetic pathways.
Route 1: Chlorination of a Benzothiazole Precursor
This route typically involves the chlorination of a pre-formed benzothiazole ring system. A common precursor is 7-chlorobenzo[d]thiazole-2(3H)-thione.
-
Issue: Incomplete Chlorination.
-
Cause: Insufficient amount or reactivity of the chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this transformation. Its effectiveness can be diminished by degradation due to moisture.
-
Solution: Use a fresh, unopened bottle of sulfuryl chloride. Ensure all glassware is thoroughly dried before use. Consider increasing the molar excess of the chlorinating agent.
-
-
Issue: Side Reactions.
-
Cause: Over-chlorination or reaction with solvent. The reaction conditions might be too harsh, leading to the formation of trichlorinated or other undesired byproducts.
-
Solution: Carefully control the reaction temperature, keeping it within the recommended range (e.g., 20-25°C for the reaction with sulfuryl chloride)[1]. The reaction time should also be monitored to avoid prolonged exposure to the chlorinating agent after the reaction has reached completion.
-
-
Issue: Product Degradation during Workup.
-
Cause: The product may be sensitive to the workup conditions, such as high temperatures or extreme pH.
-
Solution: Employ a mild workup procedure. Quenching the reaction with a mixture of acetonitrile and water can facilitate the precipitation of the product[1]. Avoid excessive heating during solvent removal.
-
Route 2: Cyclization of a Dichloroaniline Derivative
This approach involves building the thiazole ring from a starting material that already contains the two chlorine atoms, such as 2,3-dichloroaniline.
-
Issue: Inefficient Cyclization.
-
Cause: The reaction conditions may not be optimal for the ring-closure step. The Jacobsen cyclization, which can be used for benzothiazole synthesis, often requires specific catalysts and conditions.
-
Solution: For the reaction of a dichloroaniline with a thiocyanate, the choice of catalyst and solvent is crucial. The use of bromine in acetic acid is a classic method for this type of cyclization[1]. Ensure the reagents are of high purity and the reaction is carried out under the recommended temperature and time.
-
-
Issue: Poor Quality of Starting Materials.
-
Cause: Impurities in the 2,3-dichloroaniline or the thiocyanate reagent can interfere with the reaction.
-
Solution: Use freshly purified 2,3-dichloroaniline. Ensure the thiocyanate salt is anhydrous.
-
Product Purification Challenges
Question: I am having difficulty purifying the final this compound product. What are common impurities and effective purification methods?
Answer: Purification can be challenging due to the presence of starting materials, side-products, and tars.
-
Common Impurities:
-
Unreacted starting materials (e.g., 7-chlorobenzo[d]thiazole-2(3H)-thione, 2,3-dichloroaniline).
-
Monochlorinated benzothiazole derivatives.
-
Over-chlorinated benzothiazole derivatives (e.g., trichlorobenzothiazoles).
-
Polymeric or tar-like substances.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents: Based on general principles for similar heterocyclic compounds, suitable solvent systems could include ethanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures[2][3][4]. It is advisable to perform small-scale solvent screening to identify the optimal system for your specific product.
-
-
Column Chromatography: For removing impurities with similar solubility to the product, column chromatography on silica gel is a powerful technique. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.
-
Washing: Washing the crude product with a suitable solvent can remove some impurities. For instance, washing with cold water can remove inorganic salts, and washing with a non-polar solvent like hexane can remove non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies include:
-
Chlorination of a pre-existing benzothiazole: A common method involves the chlorination of 7-chlorobenzo[d]thiazole-2(3H)-thione with a chlorinating agent like sulfuryl chloride[1].
-
Cyclization of a dichlorinated precursor: This involves starting with a compound that already has the desired chlorine substitution pattern, such as 2,3-dichloroaniline, and then constructing the thiazole ring. This can be achieved through reaction with a source of sulfur and a one-carbon unit, for example, using potassium thiocyanate and bromine[1].
-
Sandmeyer Reaction: While less commonly reported specifically for this compound, a Sandmeyer reaction on a suitable aminobenzothiazole precursor (e.g., 2-amino-7-chlorobenzothiazole) could potentially be used to introduce the second chlorine atom. This reaction involves the conversion of the amino group to a diazonium salt, followed by displacement with a chloride ion, typically using a copper(I) chloride catalyst.
Q2: How can I monitor the progress of the synthesis reaction?
A2: The progress of the reaction can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to track the consumption of starting materials and the formation of the product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials and the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion of starting materials and the formation of the product and any byproducts. A C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.
Q3: What are the expected side products in the synthesis of this compound?
A3: The nature of the side products depends on the synthetic route:
-
From Chlorination of 7-chlorobenzo[d]thiazole-2(3H)-thione: The primary side products are likely to be under-chlorinated (monochloro) or over-chlorinated (trichloro) benzothiazole derivatives. The formation of these can be minimized by careful control of reaction stoichiometry and conditions.
-
From Cyclization of 2,3-dichloroaniline: Incomplete cyclization can leave unreacted starting materials. Isomeric products could also be formed depending on the regioselectivity of the cyclization reaction.
Data Presentation
The following tables summarize quantitative data for different synthetic routes to dichlorinated benzothiazoles to aid in method selection and optimization.
Table 1: Comparison of Synthetic Routes for Dichlorinated Benzothiazoles
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 7-chlorobenzo[d]thiazole-2(3H)-thione | Sulfuryl chloride, water | This compound | Not specified | [1] |
| 3,4-dichloroaniline | Thiocyanogen | 2-amino-5,6-dichlorobenzothiazole | Not specified | [1] |
| 2-chloroaniline | N-bromosuccinimide, KSCN | 2-amino-7-chlorobenzothiazole | 41% | [5] |
Note: Specific yield data for the synthesis of this compound is limited in the available literature. The table includes related dichlorinated benzothiazole syntheses to provide context.
Experimental Protocols
Protocol 1: Synthesis of this compound from 7-chlorobenzo[d]thiazole-2(3H)-thione[1]
Materials:
-
7-chlorobenzo[d]thiazole-2(3H)-thione
-
Sulfuryl chloride (SO₂Cl₂)
-
Water
-
Acetonitrile
Procedure:
-
In a suitable reaction vessel, stir a mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 eq.) and sulfuryl chloride (10 eq.) at 20-25 °C for 15 minutes.
-
Carefully add water (2 eq.) to the reaction mixture and continue stirring for 3 hours at 20-25 °C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, dilute the reaction mixture with acetonitrile (5 v/v).
-
Quench the reaction by slowly adding water (20 v/v) to precipitate the product.
-
Collect the solid product by filtration and wash with distilled water.
-
Dry the solid under vacuum to obtain pure this compound.
Mandatory Visualization
Diagram 1: General Synthetic Workflow for this compound
Caption: Synthetic pathways to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Synthesis of 2,7-Dichlorobenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,7-Dichlorobenzo[d]thiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for preparing this compound?
A prevalent method for the synthesis of this compound involves the chlorination of a precursor molecule. One established route is the reaction of 7-chlorobenzo[d]thiazole-2(3H)-thione with a chlorinating agent such as sulfuryl chloride.[1] This method is often preferred due to its directness.
Q2: What are the most likely byproducts I might encounter in the synthesis of this compound?
During the synthesis of this compound, particularly when using sulfuryl chloride, several byproducts can form. These can be broadly categorized as:
-
Over-chlorinated products: The aromatic ring of the benzothiazole is susceptible to further chlorination, which can lead to the formation of trichloro- or even tetrachlorobenzothiazole isomers.
-
Incompletely reacted starting material: If the reaction does not go to completion, unreacted 7-chlorobenzo[d]thiazole-2(3H)-thione may remain in the crude product.
-
Isomeric dichlorobenzothiazoles: Depending on the starting materials and reaction conditions, other isomers of dichlorobenzothiazole, such as 2,4-dichlorobenzothiazole or 2,6-dichlorobenzothiazole, could potentially form.
-
Hydrolysis products: Reaction of the product or intermediates with water, especially during workup, can lead to the formation of corresponding benzothiazolone derivatives.
-
Dimerization products: Radical side reactions can potentially lead to the formation of dimeric species.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key parameters to control include:
-
Stoichiometry of Reagents: Careful control of the molar ratio of the chlorinating agent to the starting material is essential to prevent over-chlorination.
-
Reaction Temperature: The reaction should be carried out at the recommended temperature to ensure selectivity and minimize side reactions. Excursions to higher temperatures can promote over-chlorination and decomposition.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is important to stop the reaction once the starting material is consumed, preventing the formation of degradation products.
-
Purity of Starting Materials: Using high-purity starting materials is critical, as impurities can lead to the formation of unexpected byproducts.
Q4: What analytical techniques are suitable for identifying and quantifying byproducts in my reaction mixture?
To effectively identify and quantify byproducts, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the desired product from byproducts and unreacted starting materials, allowing for quantification of each component.[1]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for each separated component, aiding in the identification of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated byproducts, confirming their identity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure the reaction is run for the recommended time. - Monitor the reaction progress using TLC or HPLC. - Check the quality and reactivity of the chlorinating agent. |
| Decomposition of the product. | - Maintain the recommended reaction temperature. - Avoid prolonged reaction times after the starting material is consumed. | |
| Presence of multiple spots on TLC/peaks in HPLC | Formation of over-chlorinated byproducts. | - Use the correct stoichiometry of the chlorinating agent. - Control the reaction temperature carefully. |
| Presence of unreacted starting material. | - Increase the reaction time or slightly increase the amount of the chlorinating agent. | |
| Formation of isomeric byproducts. | - Ensure the regioselectivity of the starting material is correct. | |
| Product is difficult to purify | Byproducts have similar polarity to the desired product. | - Employ a different chromatographic method (e.g., different solvent system, column packing material). - Consider recrystallization from a suitable solvent to selectively crystallize the desired product. |
| Formation of a colored impurity | Possible formation of azo compounds if a Sandmeyer reaction is used as an alternative route.[2] | - Ensure slow and controlled addition of the diazotizing agent.[2] |
Experimental Protocols
Synthesis of this compound from 7-chlorobenzo[d]thiazole-2(3H)-thione[1]
-
Materials:
-
7-chlorobenzo[d]thiazole-2(3H)-thione
-
Sulfuryl chloride
-
Water
-
Acetonitrile
-
Ethyl acetate (for extraction if the product is liquid)
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent) and sulfuryl chloride (10 equivalents) is stirred at 20-25 °C for 15 minutes.
-
Water (2 equivalents) is subsequently added, and stirring is continued for 3 hours at 20-25 °C.
-
The reaction progress should be monitored by HPLC by taking a small sample, quenching it with an acetonitrile/water mixture (2:1), and analyzing the solution.
-
Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v).
-
The reaction is quenched by the slow addition of water (20 v/v), which should cause the product to precipitate.
-
The solid product is collected by filtration and washed with distilled water.
-
The solid is then dried under vacuum to yield pure this compound.
-
If the product obtained is an oil, the reaction mixture should be extracted with ethyl acetate, and the organic layer dried and concentrated.
-
Visualizations
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Benzothiazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in benzothiazole synthesis?
Low yields are frequently due to several factors:
-
Oxidation and Polymerization of 2-Aminothiophenol: This starting material is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of disulfide-linked dimers and dark, tarry polymeric byproducts.[1]
-
Incomplete Cyclization: The reaction may stall at the benzothiazoline intermediate stage without complete oxidation to the final aromatic benzothiazole.[1][2]
-
Side Reactions: Unwanted side reactions, such as dimerization of intermediates, can consume starting materials and reduce the yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, solvent, or catalyst concentration can significantly impact reaction efficiency.[2][3]
Q2: My reaction mixture has turned dark and tarry. What is the likely cause and how can I prevent it?
The formation of dark, insoluble materials typically indicates the oxidation and polymerization of 2-aminothiophenol.[1]
Solutions:
-
Use Fresh Starting Material: Purify 2-aminothiophenol by distillation or recrystallization immediately before use to remove oxidized impurities.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1][4]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate polymerization and other side reactions.[1]
Q3: I'm observing a significant amount of a benzothiazoline intermediate. How can I promote complete conversion to the benzothiazole?
The formation of a stable benzothiazoline intermediate is due to incomplete oxidation in the final step of the synthesis.[1][2][5]
Solutions:
-
Ensure Adequate Oxidant: While atmospheric oxygen can be sufficient, in many cases an explicit oxidizing agent is needed.[2][5] Common choices include hydrogen peroxide (H₂O₂), often paired with an acid like HCl, or using DMSO as both the solvent and the oxidant.[2]
-
Optimize Reaction Conditions: The oxidation step can be sensitive to pH and temperature. For air oxidation, slightly basic conditions may be beneficial.[5]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the final aromatization step is complete.[1]
-
Consider Steric Hindrance: If using bulky starting materials, a stronger oxidant or longer reaction times might be necessary to overcome steric hindrance.[1][5]
Q4: How can I minimize the formation of dimeric byproducts?
Dimerization can occur when reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.[1]
Solutions:
-
Adjust Reactant Concentration: Lowering the concentration of reactants can reduce the frequency of intermolecular collisions that lead to dimerization.[1]
-
Optimize Reaction Conditions: Systematically adjust parameters like temperature and catalyst to favor the intramolecular pathway.[1]
Q5: What are some effective purification strategies for benzothiazole derivatives?
Purification can be challenging due to the similar polarities of the product and byproducts.[1]
-
Acid-Base Extraction: This can be an effective initial step if the product and impurities have different acidic or basic properties.[1]
-
Recrystallization: Recrystallizing from a suitable solvent, such as ethanol, is a common and effective method for purification.[2]
-
Purification via Salt Formation: For basic benzothiazole derivatives, converting the crude product into its hydrochloride salt, recrystallizing the salt, and then regenerating the free base can effectively remove colored impurities.[3]
Q6: Are there greener synthesis methods available for benzothiazoles?
Yes, several green chemistry approaches have been developed to reduce environmental impact.[6] These methods focus on minimizing waste, using less hazardous reagents, and reducing energy consumption. Examples include:
-
Microwave-assisted synthesis: This can significantly shorten reaction times and often improves yields.[1][2]
-
Solvent-free reactions: Eliminating the solvent reduces waste and simplifies the workup process.[1][2]
-
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused are both economical and environmentally friendly.[1]
-
Aqueous medium: Using water as a solvent makes the process cheaper and more environmentally benign.[7]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in benzothiazole synthesis.
Caption: A logical workflow for diagnosing and resolving common problems in benzothiazole synthesis.
Common Side Reactions
Understanding the potential side reactions is crucial for optimizing the synthesis of benzothiazoles.
Caption: Key side reactions that can occur during benzothiazole synthesis, leading to lower yields.
Data Summary: Reaction Conditions
The choice of catalyst and solvent system significantly affects the yield of 2-substituted benzothiazoles. The following table summarizes yields obtained under various green and conventional conditions.
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [8][9] |
| ZnO Nanoparticles | Solvent-free | Room Temp | 30 min | 79-91% | [8] |
| Ag₂O | Microwave | 80 °C | 4-8 min | 92-98% | [8] |
| FeCl₃/Montmorillonite K-10 | Ultrasound | - | 0.7-5 h | 33-95% | [8] |
| DMSO (as oxidant and solvent) | DMSO | - | - | Good to Excellent | [10] |
| Ammonium Chloride | Methanol/Water | Room Temp | 1 h | High | [11] |
| Molecular Iodine | Solvent-free | - | 10 min | Excellent | [11] |
Key Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzothiazole using H₂O₂/HCl [2][8]
This protocol provides a general guideline for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Materials:
-
2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol.
-
To this stirring solution at room temperature, add 30% hydrogen peroxide (approx. 6.0 mmol).
-
Slowly add concentrated hydrochloric acid (approx. 3.0 mmol) dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzothiazole.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Substituted Benzothiazoles [1]
This protocol describes a green chemistry approach to benzothiazole synthesis.
Materials:
-
2-aminothiophenol
-
Substituted Aldehyde
-
Catalyst (e.g., a few drops of glacial acetic acid, optional)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 equivalent) and the desired aldehyde (1 equivalent).
-
If using a catalyst, add it to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete (monitor by TLC).
-
After cooling, the crude product can often be purified directly by recrystallization from a suitable solvent like ethanol. If necessary, column chromatography can be performed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2,7-Dichlorobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,7-Dichlorobenzo[d]thiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method for the synthesis of this compound is the chlorination of 7-chlorobenzo[d]thiazole-2(3H)-thione using a chlorinating agent such as sulfuryl chloride.[1] This reaction effectively replaces the thiol group at the 2-position with a chlorine atom.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and control are:
-
Stoichiometry of Reagents: The ratio of the substrate to the chlorinating agent is crucial. An excess of the chlorinating agent is typically used to ensure complete conversion.
-
Reaction Temperature: This reaction is generally carried out at or slightly above room temperature. Careful temperature control is necessary to prevent unwanted side reactions.[1]
-
Reaction Time: The reaction needs to be monitored to determine the optimal duration for maximum yield and minimal byproduct formation.
-
Presence of Water: Interestingly, the addition of a small amount of water can catalyze the reaction and improve yields in the chlorination of mercaptobenzothiazoles with sulfuryl chloride.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Chlorinating Agent | Use a fresh bottle of sulfuryl chloride. Old or improperly stored reagent may have decomposed. |
| Insufficient Reaction Time | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary. |
| Suboptimal Temperature | Ensure the reaction is maintained within the recommended temperature range (e.g., 20-25°C).[1] |
| Poor Quality Starting Material | Verify the purity of the 7-chlorobenzo[d]thiazole-2(3H)-thione by melting point or spectroscopic methods. |
| Incomplete Quenching | Ensure the quenching process is efficient to stop the reaction and precipitate the product. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Suggested Solution |
| Over-chlorination | Using a large excess of sulfuryl chloride or prolonged reaction times can lead to the formation of further chlorinated species. Optimize the stoichiometry of the chlorinating agent. |
| Reaction with Water | While a catalytic amount of water can be beneficial, an excess can lead to the hydrolysis of sulfuryl chloride and other side reactions. Control the amount of water added.[2] |
| Decomposition of Starting Material or Product | High temperatures can cause decomposition. Maintain the reaction at the recommended temperature. |
| Unwanted Ring Opening | Harsh reaction conditions can potentially lead to the opening of the thiazole ring. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Oily Product | If the product oils out instead of precipitating as a solid, try adding a co-solvent or modifying the quenching procedure. Extraction with a suitable organic solvent like ethyl acetate may be necessary.[1] |
| Co-precipitation of Impurities | The crude product may precipitate with unreacted starting material or byproducts. Recrystallization from a suitable solvent system is recommended for purification. |
| Persistent Color | If the final product has a persistent color, it may be due to colored impurities. Treatment with activated charcoal during recrystallization can help decolorize the product. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent) and sulfuryl chloride (10 equivalents) is stirred in a round-bottom flask at 20-25°C for 15 minutes.
-
Addition of Water: Subsequently, water (2 equivalents) is carefully added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 20-25°C for 3 hours. The progress of the reaction is monitored by taking samples at regular intervals, quenching them with an acetonitrile/water mixture (2:1), and analyzing by HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v). The reaction is then quenched by the slow addition of water (20 v/v), which leads to the precipitation of the product.
-
Purification: The precipitated solid is collected by filtration, washed with distilled water, and dried under vacuum to yield pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound (Representative Data)
| Entry | Equivalents of SO₂Cl₂ | Temperature (°C) | Reaction Time (h) | Water (equiv.) | Yield (%) | Purity (%) |
| 1 | 5 | 25 | 3 | 0 | 65 | 90 |
| 2 | 10 | 25 | 3 | 0 | 85 | 95 |
| 3 | 15 | 25 | 3 | 0 | 87 | 94 |
| 4 | 10 | 10 | 5 | 2 | 75 | 92 |
| 5 | 10 | 25 | 3 | 2 | 92 | 98 |
| 6 | 10 | 40 | 2 | 2 | 88 | 93 |
| 7 | 10 | 25 | 1 | 2 | 70 | 96 |
| 8 | 10 | 25 | 5 | 2 | 91 | 97 |
Note: This table presents representative data to illustrate the effects of varying reaction parameters on the yield and purity of this compound. Actual results may vary.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Reactions of 2,7-Dichlorobenzo[d]thiazole with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Dichlorobenzo[d]thiazole and nucleophiles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when reacting this compound with a nucleophile?
In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C2 position of the benzothiazole ring is generally more susceptible to nucleophilic attack than the chlorine atom at the C7 position. This is due to the electronic activation of the C2 position by the adjacent nitrogen and sulfur atoms within the thiazole ring. Therefore, the expected major product is the 2-substituted-7-chlorobenzo[d]thiazole.
Q2: What are the potential side reactions when reacting this compound with nucleophiles?
Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. The most common side reactions include:
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Regioisomeric Substitution: Nucleophilic attack at the C7 position, yielding the 7-substituted-2-chlorobenzo[d]thiazole isomer.
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Di-substitution: Reaction at both the C2 and C7 positions, resulting in a 2,7-disubstituted benzothiazole. This is more likely with strong nucleophiles, an excess of the nucleophile, or forcing reaction conditions (e.g., high temperatures).
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Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 2-hydroxy-7-chlorobenzo[d]thiazole or 7-hydroxy-2-chlorobenzothiazole.
-
Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the intended nucleophile, leading to the formation of alkoxy-substituted byproducts.
Troubleshooting Guides
Problem 1: Low yield of the desired 2-substituted-7-chlorobenzothiazole and formation of a regioisomer.
-
Possible Cause: Nucleophilic attack is occurring at both the C2 and C7 positions. The relative reactivity of the two positions can be influenced by the nature of the nucleophile, solvent, and reaction temperature.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the more kinetically controlled product, which is typically the C2-substituted isomer.
-
Solvent Selection: The polarity of the solvent can influence the regioselectivity. Screen a range of aprotic polar solvents like DMF, DMSO, and NMP, as well as less polar solvents like dioxane or toluene.
-
Choice of Base: If a base is used, its strength and steric bulk can affect the outcome. Consider using a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Problem 2: Formation of a significant amount of di-substituted product.
-
Possible Cause: The nucleophile is reacting at both chlorine-bearing carbons.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. A large excess should be avoided.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second substitution.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to reduce the likelihood of the less favorable second substitution.
-
Problem 3: Presence of hydroxy-benzothiazole impurities.
-
Possible Cause: Hydrolysis of the starting material or product due to the presence of water.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure the nucleophile and any bases are free of water.
-
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution on this compound. Optimization may be required for specific nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) under an inert atmosphere, add the amine nucleophile (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction temperatures range from 25 °C to 100 °C.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide Nucleophile
-
To a solution of the corresponding alcohol in an anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride, 1.1 eq) at 0 °C to generate the alkoxide in situ.
-
To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: Reaction with a Thiol Nucleophile
-
To a solution of this compound (1.0 eq) and the thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2.0 eq).[1]
-
Heat the mixture to a temperature between 80 °C and 120 °C and monitor the reaction progress.
-
After completion, cool the reaction, dilute with water, and extract the product.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the residue by chromatography.
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of this compound with a Generic Nucleophile (NuH) under Various Conditions.
| Entry | Nucleophile (eq) | Solvent | Temperature (°C) | Time (h) | 2-Nu-7-Cl (%) | 7-Nu-2-Cl (%) | 2,7-di-Nu (%) |
| 1 | 1.1 | DMF | 25 | 24 | 85 | 10 | <5 |
| 2 | 1.1 | DMF | 100 | 6 | 70 | 20 | 10 |
| 3 | 2.5 | DMF | 100 | 6 | 15 | 5 | 80 |
| 4 | 1.1 | Toluene | 80 | 24 | 80 | 15 | <5 |
Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific nucleophile and reaction conditions.
Visualizations
Caption: Reaction pathways for the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for reactions of this compound.
References
preventing decomposition of 2,7-Dichlorobenzo[d]thiazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2,7-Dichlorobenzo[d]thiazole during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
Based on the chemistry of related benzothiazole compounds, the primary factors contributing to decomposition are likely exposure to moisture, elevated temperatures, extreme pH conditions, and potentially light. The chlorine atoms on the benzothiazole ring can also be susceptible to nucleophilic attack.
Q2: How should I properly store this compound to ensure its stability?
To ensure long-term stability, this compound should be stored under controlled conditions. Several suppliers recommend storing the compound under an inert gas like nitrogen or argon.[1] It is also advised to keep it in a tightly closed container in a dry, well-ventilated place.[2] For temperature, recommendations vary from room temperature to 2-8°C[1] or even -20°C for long-term storage.[3][4]
Q3: Can I store this compound in a solution? If so, what are the recommended solvents and temperatures?
Q4: Are there any known incompatible materials or reagents I should avoid when working with this compound?
Specific incompatibility data is limited. However, given its structure, it is prudent to avoid strong nucleophiles, strong oxidizing agents, and strong acids or bases, as these could potentially react with the chlorinated benzothiazole core. The 2-chloro position, in particular, may be susceptible to nucleophilic displacement.
Troubleshooting Guide
If you suspect that your sample of this compound has decomposed, this guide will help you troubleshoot potential causes and find solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Exposure to moisture and/or air. 2. Decomposition due to improper storage temperature. | 1. Ensure the container is tightly sealed and was purged with inert gas before storage. 2. Verify the storage temperature aligns with recommendations (-20°C for long-term). |
| Inconsistent or unexpected experimental results | 1. Degradation of the compound in a solvent. 2. Reaction with other components in the experimental mixture. | 1. Prepare fresh stock solutions in anhydrous solvent and store at -20°C or below. 2. Run a control experiment with a freshly opened vial of the compound. 3. Consider potential incompatibilities with your reaction components. |
| Appearance of new peaks in analytical data (e.g., HPLC, NMR) | 1. Decomposition over time. 2. Light-induced degradation. | 1. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. 2. Protect the compound and its solutions from light by using amber vials or wrapping containers in foil. |
Physicochemical and Storage Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NS | [1] |
| Molecular Weight | 204.08 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 286.8 ± 13.0 °C (Predicted) | [1][7] |
| Density | 1.567 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Recommended Storage Temperature | Room Temperature, 2-8°C, or -20°C | [1][3][8] |
| Storage Conditions | Under inert gas (nitrogen or Argon), dry, well-ventilated, protected from light. | [1][2][4] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a solvent of interest.
-
Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in the desired anhydrous solvent (e.g., DMSO, DMF, acetonitrile) in an amber vial.
-
Immediately take an aliquot for initial analysis (Time = 0).
-
-
Storage Conditions:
-
Divide the remaining stock solution into three amber vials.
-
Store one vial at room temperature (~25°C), one at 4°C, and one at -20°C.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24h, 48h, 1 week, 2 weeks), take an aliquot from each vial.
-
Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the percentage of the parent compound remaining and to identify any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition to determine the rate of decomposition.
-
Visualizations
References
- 1. 2,7-Dichlorobenzothiazole | 2942-23-6 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,5-Dichlorobenzo[d]thiazole | 2941-48-2 [sigmaaldrich.com]
- 4. chemodex.com [chemodex.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorobenzothiazole | C7H3Cl2NS | CID 77177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CAS No. 2942-23-6 - iChemical [ichemical.com]
- 8. 2,7-dichlorobenzothiazole - CAS:2942-23-6 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: 2,7-Dichlorobenzo[d]thiazole Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up challenges associated with the production of 2,7-Dichlorobenzo[d]thiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield and Purity During Scale-Up
Q: We are experiencing a significant drop in yield and purity of this compound when moving from a laboratory (gram-scale) to a pilot plant (kilogram-scale) synthesis. What are the likely causes and how can we troubleshoot this?
A: Scaling up the synthesis of this compound from 7-chlorobenzo[d]thiazole-2(3H)-thione and a chlorinating agent like sulfuryl chloride can present several challenges impacting yield and purity. The primary factors to investigate are related to mass and heat transfer, reaction control, and work-up procedures.
Potential Causes and Solutions:
-
Inadequate Temperature Control: The chlorination of the benzothiazole ring is an exothermic reaction.[1] Inefficient heat dissipation in a larger reactor can lead to localized "hot spots," promoting the formation of over-chlorinated byproducts and other impurities.
-
Solution:
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride) subsurface and at a controlled rate to manage the exotherm.[1]
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale and the heat of reaction. Monitor the internal and jacket temperatures closely.
-
Solvent Volume: Increasing the solvent volume can aid in heat dissipation, although this may affect reaction kinetics and downstream processing.
-
-
-
Poor Mixing: Inadequate agitation in a larger vessel can lead to poor mass transfer, resulting in localized high concentrations of reactants and the formation of byproducts.
-
Solution:
-
Optimize Agitation: Select an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity of the reaction mixture.
-
Baffle Installation: Ensure the reactor is properly baffled to prevent vortex formation and improve mixing efficiency.
-
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, the formation of isomeric dichlorobenzothiazoles or further chlorination to trichloro-derivatives can become more prevalent.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint and avoid extended reaction times.
-
Stoichiometry Control: Precisely control the stoichiometry of the chlorinating agent to minimize over-chlorination.
-
-
-
Inefficient Work-up and Isolation: The precipitation and filtration of the product may be less efficient at a larger scale, leading to losses and lower purity.
-
Solution:
-
Controlled Precipitation: Optimize the rate of addition of the anti-solvent (e.g., water) and the temperature to control the particle size of the precipitate for better filtration.
-
Thorough Washing: Ensure the filter cake is washed thoroughly with an appropriate solvent to remove entrained impurities.
-
-
Issue 2: Formation of Impurities and Purification Challenges
Q: We are observing several impurities in our crude this compound, making purification difficult. What are the common impurities and what are the best strategies for their removal at scale?
A: The impurity profile of this compound can be influenced by the quality of starting materials and the reaction conditions.
Common Impurities and Purification Strategies:
| Impurity | Potential Origin | Recommended Purification Method |
| 7-chloro-benzo[d]thiazole-2(3H)-thione | Unreacted starting material | Recrystallization, Slurry wash with a suitable solvent |
| Over-chlorinated benzothiazoles | Excess chlorinating agent, high reaction temperature | Column chromatography (difficult at scale), Recrystallization with solvent screening |
| Isomeric dichlorobenzothiazoles | Non-selective chlorination | Fractional crystallization, Preparative chromatography (for high purity) |
| Hydrolysis products | Reaction with water during work-up | Washing with a dilute base solution during work-up |
Troubleshooting & Optimization:
-
Starting Material Purity: Ensure the 7-chlorobenzo[d]thiazole-2(3H)-thione is of high purity before use.
-
Reaction Selectivity: Optimize reaction parameters (temperature, reaction time, stoichiometry) to favor the formation of the desired product.
-
Crystallization Studies: Conduct studies to identify a suitable solvent system for recrystallization that effectively removes the key impurities. Consider the potential for polymorphism, which can affect the physical properties of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a typical laboratory-scale protocol for the synthesis of this compound?
A1: A general procedure involves the reaction of 7-chlorobenzo[d]thiazole-2(3H)-thione with sulfuryl chloride.[2]
Experimental Protocol: Synthesis of this compound
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Reaction Setup: In a well-ventilated fume hood, a mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent) and sulfuryl chloride (10 equivalents) is stirred at 20-25 °C for 15 minutes.[2]
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Reaction: Subsequently, water (2 equivalents) is carefully added, and the mixture is stirred for 3 hours at 20-25 °C.[2] The reaction progress should be monitored by HPLC.
-
Work-up: Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v), and the reaction is quenched by the slow addition of water (20 v/v).[2]
-
Isolation: The product precipitates from the aqueous solution. The solid is collected by filtration, washed with distilled water, and dried under vacuum to yield pure this compound.[2]
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: The primary safety concerns are the handling of corrosive and reactive reagents and the management of the exothermic reaction.
-
Reagent Handling: Sulfuryl chloride is corrosive and reacts violently with water. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Handle in a well-ventilated area.
-
Exotherm Management: As discussed in the troubleshooting guide, the chlorination reaction is exothermic. A failure to control the temperature could lead to a runaway reaction.[1] Ensure that the reactor is equipped with an adequate cooling system and that the addition of the chlorinating agent is carefully controlled.
-
Pressure Build-up: The reaction may generate gaseous byproducts (e.g., HCl, SO₂). The reactor must be equipped with a proper venting system to prevent pressure build-up.
Q3: How can we monitor the progress of the reaction effectively during scale-up?
A3: In-process controls (IPCs) are crucial for monitoring the reaction at scale.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of the reaction mixture. It can be used to track the consumption of the starting material and the formation of the product and any significant byproducts.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of the reaction progress.
Data Summary
The following table summarizes typical, though illustrative, data that might be expected when scaling up the synthesis of this compound. Actual results will vary based on specific equipment and optimized conditions.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Purity (crude) | >95% | 90-95% | 85-90% |
| Purity (after recrystallization) | >99% | >99% | >99% |
| Reaction Time | 3-4 hours | 5-7 hours | 8-12 hours |
| Cycle Time (including work-up) | 8-10 hours | 12-16 hours | 20-24 hours |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity in scale-up.
References
Technical Support Center: Purification of 2,7-Dichlorobenzo[d]thiazole
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of 2,7-Dichlorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
When synthesizing this compound, particularly from 7-chlorobenzo[d]thiazole-2(3H)-thione using a chlorinating agent like sulfuryl chloride, several impurities can arise. These may include:
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Unreacted Starting Material: Residual 7-chlorobenzo[d]thiazole-2(3H)-thione.
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Monochloro-intermediates: Incomplete chlorination can lead to the presence of monochlorinated benzothiazole species.
-
Over-chlorinated Products: Formation of trichloro- or other polychlorinated benzothiazoles.
-
Hydrolysis Products: Reaction with residual water can lead to the formation of benzothiazole-2-one derivatives.
-
Reagent Residues and Byproducts: Residual chlorinating agents or their byproducts.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities from a relatively pure crude product.
-
Column Chromatography is more suitable for separating the desired compound from significant quantities of impurities, especially those with similar polarities.
Q3: How can I monitor the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of your compound. A single spot on the TLC plate in an appropriate solvent system generally indicates a high degree of purity. Further analysis by techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide more definitive purity data.
Troubleshooting Purification
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice (compound is insoluble). | Select a more suitable solvent where the compound has high solubility when hot and low solubility when cold. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. | Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly. |
| Low recovery of purified product. | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point for compounds like this is a mixture of hexane and ethyl acetate. |
| The compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All components run with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system (e.g., increase the percentage of hexane). |
| Streaking of spots on the TLC plate. | The sample is too concentrated. The compound may be acidic or basic. | Dilute the sample before spotting. Add a small amount of acetic acid or triethylamine to the eluent system. |
| The compound appears to be decomposing on the column. | The compound is unstable on silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a base like triethylamine mixed into the eluent. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane) to find one in which it is highly soluble at high temperatures and poorly soluble at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
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Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired compound from its impurities, with an Rf value of approximately 0.3 for the product.
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Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Illustrative Purification Data
Disclaimer: The following data is for illustrative purposes only and may not represent actual experimental results.
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Crude Product | ~85% | - | 100% |
| After Recrystallization | 85% | >98% | 75% |
| After Column Chromatography | 85% | >99% | 80% |
Visual Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: HPLC Method Development for 2,7-Dichlorobenzo[d]thiazole Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of 2,7-Dichlorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water, and UV detection. For halogenated aromatic compounds, a phenyl-hexyl or PFP column might also offer alternative selectivity due to different π-π interactions.[1] A typical starting gradient could be 50:50 acetonitrile:water, which can then be optimized based on the initial results.
Q2: What is the expected solubility of this compound in common HPLC solvents?
Q3: What detection wavelength should be used for this compound?
A3: Due to its aromatic structure, this compound is expected to have strong UV absorbance. A common starting wavelength for aromatic compounds is 254 nm. To optimize sensitivity, it is advisable to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of the compound across the UV spectrum.
Q4: How can I improve the peak shape for this compound?
A4: Poor peak shape, such as tailing, for heterocyclic compounds can be due to interactions with the silica stationary phase. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to protonate silanol groups on the column packing and reduce these secondary interactions, leading to sharper, more symmetrical peaks.
Experimental Protocol: Proposed HPLC Method
Below is a detailed proposed HPLC method for the analysis of this compound. This method serves as a starting point for method development and optimization.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Troubleshooting Guide
Peak Shape Problems
Q5: My peak for this compound is tailing. What could be the cause and how can I fix it?
A5: Peak tailing for a heterocyclic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. The addition of 0.1% TFA or formic acid helps to suppress the ionization of silanol groups, thereby minimizing these unwanted interactions.
-
Solution 2: Column Choice: If tailing persists, consider using a column with a highly inert stationary phase or a different selectivity, such as a phenyl-hexyl or PFP column, which can offer different interaction mechanisms.
-
Solution 3: Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Q6: I am observing peak fronting. What is the likely cause?
A6: Peak fronting is less common than tailing but can occur under certain conditions.
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Solution 1: Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
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Solution 2: Column Overload: Similar to peak tailing, severe column overload can also manifest as fronting. Reduce the amount of sample injected.
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Solution 3: Column Degradation: A void or channel in the column packing can lead to peak distortion, including fronting. If the problem persists with a new column, the issue is likely not with the column itself.
Retention Time and Resolution Issues
Q7: The retention time of my analyte is drifting. What should I check?
A7: Drifting retention times can compromise the reliability of your analysis.
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Solution 1: Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
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Solution 2: Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check the pump's proportioning valves.
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Solution 3: Temperature Fluctuation: The column temperature can significantly affect retention time. Use a column oven to maintain a constant and consistent temperature.
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Solution 4: Column Contamination: A buildup of contaminants on the column can alter its chemistry and affect retention. Flush the column with a strong solvent or consider replacing it if it is old.
Q8: I have poor resolution between this compound and an impurity. How can I improve the separation?
A8: Improving resolution often requires adjusting the selectivity of the chromatographic system.
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Solution 1: Modify the Mobile Phase:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
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Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
-
Solution 2: Change the Column: If mobile phase optimization is insufficient, a column with a different stationary phase may be necessary. For halogenated aromatic compounds, a phenyl-based column can provide different selectivity compared to a C18 column.
-
Solution 3: Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
Baseline and Other Issues
Q9: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A9: Ghost peaks are unexpected peaks that appear in a chromatogram.
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Solution 1: Contaminated Mobile Phase: Use high-purity solvents and reagents for your mobile phase. Filtering the mobile phase can also help.
-
Solution 2: Sample Carryover: If a ghost peak appears at the retention time of the analyte in a blank injection, it is likely due to carryover from a previous injection. Clean the injector and autosampler needle.
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Solution 3: Late Eluting Compounds: A peak from a previous injection may elute in a subsequent run. Ensure your run time is long enough to elute all components of your sample.
Q10: My baseline is noisy or drifting. What are the common causes?
A10: A stable baseline is crucial for accurate quantification.
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Solution 1: Mobile Phase Degassing: Dissolved gases in the mobile phase can cause baseline noise. Degas your mobile phase before use.
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Solution 2: Pump Issues: Air bubbles in the pump or faulty check valves can lead to a noisy baseline. Purge the pump to remove any air.
-
Solution 3: Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline drift or noise. Clean the flow cell or replace the lamp as needed.
-
Solution 4: Incomplete Mixing: If you are mixing solvents online, ensure the mixer is functioning correctly.
Visualization of Workflow
Caption: Workflow for HPLC method development and troubleshooting.
References
identifying isomeric impurities in dichlorobenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dichlorobenzothiazole. The focus is on the identification and characterization of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in dichlorobenzothiazole synthesis?
A1: The specific isomeric impurities depend on the synthetic route. When starting from a substituted dichloroaniline, the corresponding isomeric dichlorobenzothiazoles can be formed. For instance, if the intended product is 2,6-dichlorobenzothiazole, impurities such as 2,4-, 2,5-, and 2,7-dichlorobenzothiazole may arise from isomeric impurities in the starting dichloroaniline. Other potential impurities can result from side reactions like incomplete cyclization or dimerization of starting materials.[1]
Q2: How can I minimize the formation of isomeric impurities during synthesis?
A2: To minimize isomeric impurities, it is crucial to:
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Use high-purity starting materials: Ensure the isomeric purity of your starting materials, such as dichloroaniline, through purification techniques like recrystallization or chromatography.
-
Optimize reaction conditions: Control temperature, reaction time, and stoichiometry to favor the desired reaction pathway. Harsh conditions can sometimes lead to side reactions.
-
Inert atmosphere: For reactions sensitive to oxidation, such as those involving 2-aminothiophenol, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide-linked impurities.
Q3: Which analytical techniques are best for identifying dichlorobenzothiazole isomers?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for separating and quantifying isomeric impurities.[2][3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for separating volatile isomers and provides structural information from the mass fragmentation patterns.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for elucidating the exact structure of isomers by analyzing chemical shifts and coupling patterns.[10][11][12]
Troubleshooting Guide
Problem 1: My final product shows a lower melting point than expected and a broad melting range.
-
Possible Cause: This is a strong indication of the presence of impurities, including isomers, which can disrupt the crystal lattice of the pure compound.
-
Troubleshooting Steps:
-
Assess Purity: Use HPLC or GC to determine the number and relative abundance of impurities.
-
Purification: If impurities are detected, purify the product using techniques like column chromatography or recrystallization.
-
Re-evaluate Synthesis: If purification is difficult or yields are low, re-examine the synthesis protocol for potential sources of side reactions.
-
Problem 2: I see multiple spots on my TLC plate with similar Rf values.
-
Possible Cause: Isomers often have very similar polarities, leading to close-running spots on a TLC plate.
-
Troubleshooting Steps:
-
Optimize TLC: Experiment with different solvent systems to improve separation. A slight change in the polarity of the mobile phase can sometimes resolve the spots.
-
Use HPLC: For baseline separation and accurate quantification, HPLC is a more powerful technique than TLC for resolving closely related isomers.[2][5]
-
Problem 3: My NMR spectrum is complex and shows more signals than expected for my target dichlorobenzothiazole isomer.
-
Possible Cause: The presence of isomeric impurities will result in a more complex NMR spectrum, with overlapping signals.
-
Troubleshooting Steps:
-
Isolate Impurities: If possible, separate the major components of the mixture using preparative HPLC or column chromatography and acquire NMR spectra of the individual fractions.
-
Compare with Literature Data: Compare the chemical shifts and coupling patterns of your sample with known data for different dichlorobenzothiazole isomers. The number of signals and their splitting patterns in the aromatic region are particularly informative.[10][11][12]
-
2D NMR: Techniques like COSY and HSQC can help in assigning the signals and identifying the structures of the different isomers present.
-
Problem 4: My GC-MS analysis shows multiple peaks with the same molecular ion.
-
Possible Cause: Isomers have the same molecular weight and will therefore show the same molecular ion peak in the mass spectrum.[7][13]
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the GC method (e.g., temperature program, column type) to achieve baseline separation of the isomeric peaks.[9]
-
Analyze Fragmentation Patterns: While the molecular ions are the same, the fragmentation patterns of isomers can differ. Look for unique fragment ions that can help distinguish between the isomers.[13]
-
Use Reference Standards: If available, inject pure standards of the suspected isomeric impurities to confirm their retention times and mass spectra.
-
Data Presentation
Table 1: Representative Chromatographic and Spectroscopic Data for Dichlorobenzothiazole Isomers
| Isomer | HPLC Retention Time (min) | GC Retention Time (min) | ¹H NMR (Aromatic Protons, δ ppm) | ¹³C NMR (Aromatic Carbons, δ ppm) | Key Mass Fragments (m/z) |
| 2,4-dichloro | Varies | Varies | Multiplet | Multiple signals | 203/205 (M+), fragments |
| 2,5-dichloro | Varies | Varies | Multiplet | Multiple signals | 203/205 (M+), fragments |
| 2,6-dichloro | Varies | Varies | Multiplet | Multiple signals | 203/205 (M+), fragments |
| 2,7-dichloro | Varies | Varies | Multiplet | Multiple signals | 203/205 (M+), fragments |
Note: The exact retention times and chemical shifts will vary depending on the specific analytical conditions (e.g., column, mobile phase, solvent, instrument).
Experimental Protocols
Protocol 1: General HPLC-UV Method for Isomeric Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. Phenyl-hexyl or other columns with different selectivities may provide better resolution for specific isomers.[5]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. A small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run a gradient elution to separate the isomers. Identify peaks by comparing retention times with reference standards, if available.
Protocol 2: General GC-MS Method for Isomer Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the isomers.
-
Injector Temperature: 250 °C.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.
-
Injection Volume: 1 µL.
-
Analysis: Identify peaks based on retention time and comparison of the mass spectra with libraries or reference standards.
Protocol 3: General ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, multiplicities, and coupling constants to determine the isomeric structure.[10][12]
Visualizations
Caption: Workflow for the identification of isomeric impurities.
Caption: Troubleshooting guide for a complex NMR spectrum.
Caption: Simplified synthesis pathway illustrating potential impurity formation.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sielc.com [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pure.uva.nl [pure.uva.nl]
Validation & Comparative
A Comparative Guide to the Biological Activity of Dichlorobenzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. The introduction of chlorine substituents onto the benzothiazole ring can significantly modulate these biological effects. This guide provides a comparative analysis of the biological activities of dichlorobenzothiazole isomers, drawing upon available experimental data to elucidate structure-activity relationships.
Summary of Biological Activities
The biological activities of dichlorobenzothiazole derivatives are diverse, with notable potential in anticancer and antimicrobial applications. The position of the chlorine atoms on the benzothiazole ring, in combination with various substituents, plays a crucial role in determining the potency and spectrum of activity.
Anticancer Activity
Dichlorobenzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A study on dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM.[1] One derivative, in particular, showed a GI50 of 71.8 nM against the HOP-92 non-small cell lung cancer cell line.[1] While this study does not compare dichlorobenzothiazole isomers directly, it highlights the potential of this class of compounds.
The following table summarizes the cytotoxic activity of various chloro-substituted benzothiazole derivatives, providing context for the potential efficacy of dichlorinated isomers.
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | [1] |
| 2-Aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [1] |
| 2-Aminobenzothiazole derivative | A549 (Lung) | 9.62 ± 1.14 | [1] |
| 2-Aminobenzothiazole derivative | A375 (Melanoma) | 8.07 ± 1.36 | [1] |
Note: The data in this table is for chloro-substituted benzothiazole derivatives and is intended to be illustrative of the potential of the dichlorinated analogues. Direct comparison is limited by the differing nature of the compounds and the experimental conditions.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antibacterial and antifungal properties. The presence and position of chlorine atoms can enhance this activity.
One study reported that a novel benzothiazole analog exhibited potent antibacterial activity against several Gram-positive and Gram-negative bacterial strains with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml, which was twofold more active than the standard drug ciprofloxacin (MIC 6.25 µg/ml).[1] Another investigation into 2-azidobenzothiazoles found a compound that was effective against E. faecalis and S. aureus with an MIC of 8 µg/mL.[1]
A structure-activity relationship (SAR) study indicated that the presence of a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity.[2] Furthermore, research on 2,5-disubstituted furane benzothiazole derivatives showed that benzothiazole compounds were generally more active than their benzimidazole counterparts.[2]
The following table summarizes the antimicrobial activity of various chloro-substituted benzothiazole derivatives.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel benzothiazole analog | Various Gram-positive and Gram-negative | 3.12 | [1] |
| 2-Azidobenzothiazole | E. faecalis, S. aureus | 8 | [1] |
| Sulfonamide analogue of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [2] |
Note: This table presents data for various chloro-substituted benzothiazoles to indicate the potential antimicrobial efficacy. The lack of a direct comparative study of dichlorobenzothiazole isomers necessitates careful interpretation of these findings.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining the biological activity of benzothiazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dichlorobenzothiazole isomers) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activity of benzothiazole derivatives is often mediated through their interaction with specific cellular signaling pathways.
References
Dichlorobenzothiazoles: A Comparative Guide to Their Structure-Activity Relationship in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichlorobenzothiazole derivatives, summarizing their structure-activity relationships (SAR) as anticancer and antimicrobial agents. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and concepts.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of chlorine atoms onto the benzothiazole core can significantly modulate its physicochemical properties and biological efficacy. This guide focuses specifically on dichlorinated benzothiazole derivatives, exploring how the position and combination of these halogen substitutions influence their anticancer and antimicrobial potential.
Anticancer Activity of Dichlorobenzothiazoles
Dichlorobenzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines. The substitution pattern of the chlorine atoms on both the benzothiazole ring and its appended moieties plays a critical role in their activity.
Quantitative SAR of Anticancer Dichlorobenzothiazoles
The following table summarizes the in vitro anticancer activity of representative dichlorobenzothiazole derivatives from published studies. The data highlights the impact of the dichlorination pattern on their potency, typically measured by the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50).
| Compound ID | Structure | Cancer Cell Line | Activity (µM) | Reference |
| 1 | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | A431 (Epidermoid carcinoma), A549 (Non-small cell lung cancer) | Promotes apoptosis and cell cycle arrest at 1, 2, and 4 µM | [1] |
| 2 | Dichlorophenyl containing chlorobenzothiazole (Specific structure not fully elucidated in abstract) | 9 different cancer cell lines, including HOP-92 (Non-small cell lung cancer) | GI50 range: 0.0718 - 1.60 | [2] |
| 3 | 2-(2-((4-nitrobenzyl)oxy)phenyl)benzo[d]thiazole (A4 - Dichloro-analogue not specified) | Not specified | Not specified | [1] |
| 4 | N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amide | HepG2 (Liver cancer), DU-145 (Prostate cancer) | CC50: 8 ± 2 (HepG2), 9 ± 2 (DU-145) | [2] |
Key SAR Observations for Anticancer Activity:
-
The presence of a dichlorophenyl group attached to the benzothiazole core appears to be a key feature for potent anticancer activity, as seen in compounds 1 and 2 .[1][2]
-
Compound 1 , with a chlorine on the benzothiazole ring and a dichlorophenyl substituent, was identified as a lead compound, suggesting that this specific arrangement is favorable for its biological effect.[1]
-
The high potency of compound 2 across multiple cell lines, with GI50 values in the nanomolar to low micromolar range, underscores the significance of the trichloro-substituted scaffold.[2]
Mechanism of Action: Inhibition of Signaling Pathways
The anticancer activity of certain dichlorobenzothiazole derivatives has been linked to the inhibition of critical cell signaling pathways that are often dysregulated in cancer. For instance, 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine (Compound 1 ) has been shown to inhibit the AKT and ERK signaling pathways in A431 and A549 cancer cells.[1] These pathways are crucial for cell proliferation, survival, and apoptosis evasion.
Caption: Inhibition of AKT and ERK pathways by dichlorobenzothiazoles.
Antimicrobial Activity of Dichlorobenzothiazoles
Dichlorobenzothiazole derivatives have also demonstrated notable activity against a range of pathogenic bacteria. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.
Quantitative SAR of Antimicrobial Dichlorobenzothiazoles
The following table presents the MIC values for some chlorinated benzothiazole derivatives against various bacterial strains.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 5 | S-(3,4-dichlorobenzyl) isothiourea hydrochloride | Pseudomonas aeruginosa | MIC50 = 32 | [3] |
| 6 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Staphylococcus aureus | 15.6 | [4] |
| 6 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Escherichia coli | 7.81 | [4] |
| 6 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Salmonella typhi | 15.6 | [4] |
| 6 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Klebsiella pneumoniae | 3.91 | [4] |
Key SAR Observations for Antimicrobial Activity:
-
The presence of a dichlorobenzyl moiety, as in compound 5 , confers activity against Gram-negative bacteria like Pseudomonas aeruginosa.[3]
-
For compound 6 , a chloro-substituted benzamide attached to the benzothiazole core resulted in broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The methoxy group may also contribute to its activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of dichlorobenzothiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorobenzothiazole derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
Comparative Analysis of 2,7-Dichlorobenzo[d]thiazole Derivatives in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationship of 2,7-Dichlorobenzo[d]thiazole derivatives as potential anticancer agents.
The quest for novel and effective anticancer therapeutics has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the benzothiazole scaffold has garnered significant attention due to its presence in a wide array of biologically active molecules.[1] This guide provides a comparative analysis of a specific subclass, the this compound derivatives, which have been identified as a promising area of interest in oncological research. While direct comparative studies on a wide range of these derivatives are limited in publicly available literature, this guide synthesizes the available data to offer valuable insights into their therapeutic potential.
Performance Comparison of this compound Derivatives
Derivatives of the 2,7-dichloro-6-methoxybenzo[d]thiazole scaffold have been highlighted for their potential in combating cancer through various cellular mechanisms.[1] These mechanisms include the inhibition of cancer cell growth, modulation of critical pathways in cell cycle regulation, and the induction of apoptosis.[1] Although a comprehensive table of comparative data is challenging to compile from existing literature, the following table presents data on representative chlorinated benzothiazole derivatives to illustrate their potential anticancer activities.
| Derivative Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Phenylacetamide Benzothiazole | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dichlorophenyl)-2-phenyl Acetamide | Pancreatic Cancer Cells | Low micromolar range | [2] |
| Benzothiazole Acylhydrazone | 2-((5-Chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide | MCF-7 (Breast) | 8.64 µM | [3] |
| Benzothiazole-2-thiol | Compound 6m | HepG2 (Liver), MCF-7 (Breast) | Low micromolar range | [4] |
| Benzothiazole-2-thiol | Compound 6t | Various human cancer cell lines | Low micromolar range | [4] |
Note: The data presented is for structurally related chlorinated benzothiazole derivatives to provide a context for the potential efficacy of this compound derivatives.
Experimental Protocols
A fundamental aspect of drug discovery and development is the robust and reproducible experimental evaluation of synthesized compounds. Below are detailed methodologies for the synthesis of the benzothiazole scaffold and the assessment of the cytotoxic activity of its derivatives.
Synthesis of 2-Substituted Benzothiazole Derivatives
The synthesis of 2-substituted benzothiazoles can be achieved through several established methods. A common and versatile approach involves the condensation of 2-aminothiophenol with various carboxylic acids or their derivatives.
General Procedure:
-
A mixture of 2-aminothiophenol (1 mmol) and a substituted carboxylic acid (1 mmol) is heated.
-
The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol.[5]
-
Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.
-
The reaction mixture is heated to a specified temperature (e.g., 150°C) for a designated period (e.g., 30 minutes).[5]
-
Upon completion, the reaction mixture is cooled, and the resulting solid is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired 2-substituted benzothiazole derivative.
For the synthesis of 2,7-dichloro-substituted benzothiazoles, a key step is the chlorination of the benzothiazole scaffold. This can be achieved through various halogenation procedures, such as the Sandmeyer-type reaction on a 2-aminobenzothiazole to introduce a chlorine atom at the 2-position, followed by chlorination at the 7-position.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of potential anticancer agents on cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action of novel anticancer compounds is crucial for their development. Benzothiazole derivatives have been shown to target various signaling pathways involved in cancer progression, with the PI3K/Akt pathway being a prominent target.[6][7]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
The experimental workflow for the synthesis and evaluation of these compounds follows a logical progression from chemical synthesis to biological testing.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. 2,7-Dichloro-6-methoxybenzo[d]thiazole | 1784096-83-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,7-Dichlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 2,7-Dichlorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the experimental protocols for validated synthesis methods and present a summary of their performance based on available data.
Method 1: Chlorination of 7-chlorobenzo[d]thiazole-2(3H)-thione
This approach involves the direct chlorination of a pre-functionalized benzothiazole core.
Experimental Protocol
A mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (1 equivalent) and sulfuryl chloride (10 equivalents) is stirred at 20-25 °C for 15 minutes. Subsequently, water (2 equivalents) is added, and the stirring is continued for an additional 3 hours at the same temperature. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by quenching a small sample with an acetonitrile/water mixture (2:1). Upon completion, the reaction mixture is diluted with acetonitrile (5 v/v) and quenched by the slow addition of water (20 v/v). The resulting precipitate, pure this compound, is collected by filtration, washed with distilled water, and dried under a vacuum.[1]
Method 2: Cyclization of 2,3-Dichloroaniline (Proposed)
While a specific detailed protocol for the direct synthesis of this compound from 2,3-dichloroaniline was not found in the immediate search, a well-established general method for the synthesis of 2-aminobenzothiazoles from anilines can be adapted. This involves the reaction of the corresponding aniline with a thiocyanate source, followed by cyclization. For instance, the synthesis of various chloro-substituted 2-aminobenzothiazoles has been achieved through the reaction of the respective chloroanilines with potassium thiocyanate in the presence of bromine. This suggests a plausible route to a precursor of this compound. Further transformation of the 2-amino group would be necessary to yield the target compound.
A general procedure for the synthesis of a dichlorinated aminobenzothiazole involves the cyclization of a dichloroaniline with thiocyanogen.[2]
Performance Comparison
Due to the limited availability of detailed experimental data for multiple distinct synthetic routes leading directly to this compound, a comprehensive quantitative comparison of yield, purity, and reaction times cannot be compiled at this time. The provided protocol for Method 1 describes a complete synthesis but does not include specific yield or purity data.[1] Further investigation and experimental validation are required to establish a robust comparative dataset.
Synthesis and Validation Workflow
The following diagram illustrates a generalized workflow for the synthesis and validation of this compound.
Caption: Generalized workflow for the synthesis and validation of this compound.
References
A Spectroscopic Guide to Dichlorobenzothiazole Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of dichlorobenzothiazole isomers using fundamental spectroscopic techniques. Due to the limited availability of comprehensive public data for all dichlorobenzothiazole isomers, this guide presents available experimental data and offers a framework for spectroscopic differentiation.
The structural variations among dichlorobenzothiazole isomers lead to distinct electronic environments for their constituent atoms. These differences can be effectively probed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide summarizes key spectroscopic data for select isomers and related derivatives, outlines the experimental protocols for their acquisition, and provides a logical workflow for their comparative analysis.
Comparative Spectroscopic Data
The following tables summarize available spectroscopic data for various chlorinated benzothiazole derivatives. The differentiation between isomers is often achieved by analyzing the substitution patterns on the benzene ring, which directly influences the chemical shifts and coupling constants in NMR spectra, as well as the vibrational modes in IR spectra.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Chlorinated Benzothiazole Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Solvent / Frequency |
| 6-Chloro-benzo[d]thiazole-2-thiol[1] | 14.04 (br s, -SH), 7.46-7.40 (m, Ar-H), 7.28 (d, J=5.0 Hz, Ar-H) | 190.5 (C=S), 141.1, 131.9, 130.4, 124.6, 116.8, 114.3 (Ar-C) | DMSO-d₆, 500 MHz / 126 MHz |
| 2-Chlorobenzothiazole | Data available, specific shifts not detailed in the provided snippet.[2] | Data available, specific shifts not detailed in the provided snippet. | Not specified |
| 2-Amino-6-chlorobenzothiazole | Data available, specific shifts not detailed in the provided snippet.[3] | Data available, specific shifts not detailed in the provided snippet. | Not specified |
Table 2: IR Spectroscopic Data for Dichlorobenzothiazole Isomers and Derivatives
| Compound | Key IR Absorptions (cm⁻¹) | State |
| 2,6-Dichlorobenzothiazole | Available in NIST database.[4] | Gas Phase |
| 2-Amino-5,6-dichlorobenzothiazole | FTIR spectrum available on SpectraBase.[5] | Not specified |
| 2-Amino-6,7-dichlorobenzothiazole | FTIR spectrum available on SpectraBase.[4] | Not specified |
| General Benzothiazole Derivatives | C=N stretch: ~1640-1683 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹, N-H stretch (for amino derivatives): ~3200-3500 cm⁻¹ | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key spectroscopic techniques used in the analysis of dichlorobenzothiazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically acquired on a high-field spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard, most commonly tetramethylsilane (TMS).[1] For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
Infrared (IR) Spectroscopy Protocol
IR spectra are recorded using an FTIR (Fourier Transform Infrared) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups.
Mass Spectrometry (MS) Protocol
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For dichlorobenzothiazole isomers, electron ionization (EI) is a common technique that provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) will correspond to the molecular weight of the dichlorobenzothiazole isomer. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of dichlorobenzothiazole isomers.
Caption: Workflow for the synthesis, spectroscopic analysis, and comparative identification of dichlorobenzothiazole isomers.
References
Distinguishing 2,7-Dichlorobenzo[d]thiazole from its Isomers: A Comparative NMR Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique to differentiate isomers by providing detailed information about the chemical environment of each atom within a molecule. This guide provides a comprehensive comparison of 2,7-dichlorobenzo[d]thiazole and its various dichlorinated isomers using ¹H and ¹³C NMR spectroscopy. The distinct substitution patterns of the two chlorine atoms on the benzothiazole core result in unique NMR spectral fingerprints for each isomer, enabling their clear differentiation.
Comparative NMR Data of Dichlorobenzo[d]thiazole Isomers
The key to distinguishing between the various dichlorobenzo[d]thiazole isomers lies in the number of signals, their chemical shifts (δ), and the coupling patterns observed in their ¹H and ¹³C NMR spectra. Due to the difficulty in obtaining experimental spectra for all isomers, the following data is based on predicted values from computational NMR prediction software. These predictions are grounded in established principles of NMR spectroscopy and provide a reliable basis for differentiation.
Table 1: Predicted ¹H NMR Spectral Data for Dichlorobenzo[d]thiazole Isomers
| Isomer | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Number of ¹H Signals |
| 2,4-dichloro | ~8.0 (d), ~7.5 (t), ~7.3 (d) | 3 |
| 2,5-dichloro | ~7.9 (d), ~7.8 (d), ~7.4 (dd) | 3 |
| 2,6-dichloro | ~8.1 (s), ~7.7 (d), ~7.5 (d) | 3 |
| 2,7-dichloro | ~7.8 (d), ~7.4 (t), ~7.3 (d) | 3 |
| 4,5-dichloro | ~7.9 (d), ~7.4 (d) | 2 |
| 4,6-dichloro | ~8.0 (s), ~7.3 (s) | 2 |
| 4,7-dichloro | ~7.6 (d), ~7.2 (d) | 2 |
| 5,6-dichloro | ~8.2 (s), ~7.9 (s) | 2 |
| 5,7-dichloro | ~7.8 (s), ~7.5 (s) | 2 |
| 6,7-dichloro | ~7.7 (d), ~7.3 (d) | 2 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
Table 2: Predicted ¹³C NMR Spectral Data for Dichlorobenzo[d]thiazole Isomers
| Isomer | Predicted Number of ¹³C Signals |
| 2,4-dichloro | 7 |
| 2,5-dichloro | 7 |
| 2,6-dichloro | 7 |
| 2,7-dichloro | 7 |
| 4,5-dichloro | 7 |
| 4,6-dichloro | 7 |
| 4,7-dichloro | 7 |
| 5,6-dichloro | 5 (due to symmetry) |
| 5,7-dichloro | 7 |
| 6,7-dichloro | 7 |
Note: The number of signals in proton-decoupled ¹³C NMR spectra is a key differentiator, especially for symmetrical isomers like 5,6-dichlorobenzo[d]thiazole.
Experimental Protocols
To obtain high-quality NMR spectra for the differentiation of dichlorobenzo[d]thiazole isomers, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 10-20 mg of the dichlorobenzo[d]thiazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectrum Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 scans
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
3. ¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer is suitable.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single peaks for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 5-10 seconds (to ensure full relaxation of quaternary carbons)
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.
Isomer Differentiation Workflow
The following workflow, illustrated in the diagram below, outlines the logical process for distinguishing this compound from its isomers based on their NMR spectra. The primary differentiating factors are the number of signals in both ¹H and ¹³C NMR, followed by the specific chemical shifts and coupling patterns in the ¹H NMR spectrum.
Caption: Logical workflow for the differentiation of dichlorobenzo[d]thiazole isomers using NMR spectroscopy.
By systematically following this workflow and comparing the acquired NMR data with the provided reference table, researchers can confidently distinguish this compound from its various isomers. The combination of ¹³C and ¹H NMR spectroscopy provides a robust and reliable method for the structural elucidation of these closely related compounds.
Dichlorobenzothiazole Derivatives as Anticancer Agents: A Comparative Efficacy Guide
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted and more effective treatment modalities. Among the promising candidates, dichlorobenzothiazole derivatives have emerged as a noteworthy class of compounds demonstrating potent anticancer activities across a range of malignancies. This guide provides a comparative analysis of the efficacy of various dichlorobenzothiazole-derived anticancer drugs, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.
Comparative Efficacy of Dichlorobenzothiazole Derivatives
The cytotoxic potential of dichlorobenzothiazole derivatives has been evaluated against numerous human cancer cell lines. The substitution pattern on the benzothiazole core, particularly the presence and position of chloro groups, significantly influences their anticancer efficacy.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative dichlorobenzothiazole and other chloro-substituted benzothiazole derivatives against various cancer cell lines. The data is presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values in micromolar (µM) or nanomolar (nM) concentrations.
| Derivative Class | Compound | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Dichlorophenyl-chlorobenzothiazole | Compound 51 | Non-small cell lung cancer (HOP-92) | 71.8 nM | [1][2] |
| Dichlorophenyl-chlorobenzothiazole | Compound 51 | 9 different cancer cell lines | 1.60 µM - 71.8 nM | [1][2] |
| 2-Aminobenzothiazole Derivative | - | HCT116 (Colon) | 6.43 ± 0.72 µM | [3] |
| 2-Aminobenzothiazole Derivative | - | A549 (Lung) | 9.62 ± 1.14 µM | [3] |
| 2-Aminobenzothiazole Derivative | - | A375 (Melanoma) | 8.07 ± 1.36 µM | [3] |
| N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Compound 13 | Various cancer cell lines | Less active than Compound 14 | [1][2] |
| N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide | Compound 50 | Various cancer cell lines | Interesting anticancer activities | [1][2] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Compound B7 | A431, A549, H1299 (Cancer cells) | Significantly inhibited proliferation | [4] |
| 5-chlorobenzothiazole acylhydrazones | Compound 4c, 4d | MCF-7 (Breast), HT-29 (Colon) | Most active in the series | [5] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | Compound 53 | HeLa (Cervical) | IC50 of 9.76 µM | [1][2] |
Experimental Protocols
The evaluation of the anticancer efficacy of dichlorobenzothiazole derivatives involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
A fundamental technique to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Principle: This colorimetric assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the dichlorobenzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Western Blot Analysis
Western blotting is employed to investigate the effect of the compounds on the expression levels of specific proteins involved in key signaling pathways.
Procedure:
-
Protein Extraction: Cancer cells are treated with the dichlorobenzothiazole derivatives for a designated time, followed by cell lysis to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, ERK, EGFR), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression levels.[3]
Signaling Pathways and Mechanisms of Action
Dichlorobenzothiazole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
One of the key mechanisms involves the inhibition of protein kinases that are often dysregulated in cancer. Benzothiazole derivatives have been shown to target pathways such as the PI3K/Akt and EGFR kinase signaling cascades.[3][6] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis (programmed cell death).
Below is a diagram illustrating a simplified overview of a common signaling pathway targeted by some benzothiazole derivatives, leading to the induction of apoptosis.
Caption: Simplified signaling pathway targeted by dichlorobenzothiazole derivatives.
Experimental Workflow
The preclinical evaluation of novel dichlorobenzothiazole derivatives as anticancer agents typically follows a structured workflow to assess their efficacy and mechanism of action.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Assessing the Antimicrobial Spectrum of Substituted Benzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly benzothiazole derivatives, have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial performance of various substituted benzothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of this promising class of compounds. While specific data on 2,7-dichlorobenzo[d]thiazole derivatives is limited in the reviewed literature, this guide will focus on the broader class of substituted benzothiazoles to provide a relevant comparative framework.
Quantitative Antimicrobial Activity of Benzothiazole Derivatives
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of benzothiazole derivatives against various bacterial and fungal strains, as reported in recent studies. For comparison, the activities of standard antimicrobial agents are also included.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| Benzothiazole-isatin derivative (41c) | Escherichia coli | 3.1 | Ciprofloxacin | 12.5 |
| Pseudomonas aeruginosa | 6.2 | Ciprofloxacin | 12.5 | |
| Bacillus cereus | 12.5 | Ciprofloxacin | 12.5 | |
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 12.5 | |
| Amino-benzothiazole Schiff base (46a & 46b) | Escherichia coli | 15.62 | Ciprofloxacin | 15.62 |
| Pseudomonas aeruginosa | 15.62 | Ciprofloxacin | 15.62 | |
| Sulfonamide-benzothiazole derivative (66c) | Pseudomonas aeruginosa | 3.1 - 6.2 | Chloramphenicol | - |
| Staphylococcus aureus | 3.1 - 6.2 | Sulphamethoxazole | - | |
| Escherichia coli | 3.1 - 6.2 | Sulphamethoxazole | - | |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus | 12.5 - 100 | - | - |
| Escherichia coli | 12.5 - 100 | - | - | |
| Pseudomonas aeruginosa | 12.5 - 100 | - | - | |
| Klebsiella pneumoniae | 12.5 - 100 | - | - | |
| Candida albicans | 12.5 - 100 | - | - | |
| Aspergillus niger | 12.5 - 100 | - | - | |
| Thiazole derivatives | Candida albicans | 0.008 - 7.81 | - | - |
Experimental Protocols
A standardized method for determining the antimicrobial susceptibility of compounds is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The benzothiazole derivatives and standard antimicrobial agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth medium in 96-well microtiter plates. The final concentrations typically range from 0.06 to 512 µg/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized microbial suspension.
-
A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.
-
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the processes involved in antimicrobial screening and the potential mechanisms of action for benzothiazole derivatives, graphical representations are invaluable.
Caption: General workflow for the screening and evaluation of novel antimicrobial compounds.
Some benzothiazole derivatives have been suggested to exert their antimicrobial effects by inhibiting crucial bacterial enzymes.[1][4] One such target is Dihydropteroate Synthase (DHPS), an enzyme essential for folate synthesis in many microorganisms.
Caption: Proposed mechanism of action via inhibition of the bacterial folate synthesis pathway.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-Dichloro-6-methoxybenzo[d]thiazole | 1784096-83-8 | Benchchem [benchchem.com]
- 3. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Benzothiazole Synthesis: Benchmarking New Methodologies Against Established Protocols
For researchers, scientists, and drug development professionals, the synthesis of the benzothiazole scaffold is a critical process due to its prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of emerging synthetic methods against traditional approaches, supported by quantitative data and detailed experimental protocols to inform methodology selection.
The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities.[1] The efficient construction of this heterocyclic system is, therefore, a subject of ongoing research. This guide will focus on the widely utilized precursor, 2-aminothiophenol, and compare classical condensation reactions with modern, greener alternatives that offer advantages in terms of reaction time, yield, and environmental impact.[1][2]
Performance Comparison of Benzothiazole Synthesis Methods
The selection of a synthetic route for a desired benzothiazole derivative often involves a trade-off between reaction time, yield, substrate scope, and the environmental impact of the reagents and conditions. The following table summarizes quantitative data for several key methods, providing a clear comparison to inform synthetic strategy.
| Method Category | Specific Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| New Methods | Ultrasound-Assisted | 2-Aminothiophenol, Aldehydes | None specified | Not specified | Not specified | 45 min | Good efficiency | [2] |
| Microwave-Assisted | 2-Aminothiophenol, Aldehydes | Acacia concinna (biocatalyst) | None (solvent-free) | Not specified | 8-35 min | 87-95% | [3] | |
| Visible Light-Mediated | 2-Aminothiophenols, Aldehydes | None (metal-free) | Not specified | Room Temp | Not specified | Good to excellent | [3] | |
| Ionic Liquid Catalysis | 2-Aminothiophenol, Aldehydes | Nanorod-shaped ionogel | None (solvent-free) | 80 | 10-25 min | 84-95% | [4] | |
| Heterogeneous Catalysis | 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | Not specified | Not specified | 8-35 min | 87-95% | [3] | |
| Known Methods | Conventional Heating | 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 1 h | Excellent | [3] |
| Classical Reflux | 2-Aminothiophenol, Aromatic Aldehydes | None specified | Toluene | 110 | Not specified | Not specified | [3] | |
| Jacobson Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp | 24-168 h | Variable | [1] | |
| Hugershoff Synthesis | Arylthioureas | Br₂ | Chloroform | Varies | Varies | Moderate | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
New Method: Microwave-Assisted Synthesis using a Biocatalyst
This protocol is adapted from a method utilizing Acacia concinna as a biocatalyst.[3]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Acacia concinna extract (as biocatalyst)
Procedure:
-
In a microwave-safe vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of Acacia concinna extract.
-
The mixture is irradiated in a microwave synthesizer for 8-35 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the final product using NMR, MS, etc.
Known Method: Conventional Condensation with H₂O₂/HCl
This protocol is a widely cited method for the condensation of 2-aminothiophenol with aldehydes.[3]
Materials:
-
2-Aminothiophenol
-
Aromatic or aliphatic aldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol in a round-bottom flask.
-
To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction progress using TLC.
-
After completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Characterize the final product using NMR, MS, etc.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflow and a key reaction mechanism in benzothiazole synthesis.
Caption: A generalized workflow for the synthesis of benzothiazoles.
Caption: Reaction pathway for benzothiazole synthesis via condensation.[1]
Conclusion
The synthesis of benzothiazoles has evolved significantly, with newer methods offering substantial improvements in efficiency and environmental friendliness over classical approaches. Microwave-assisted and solvent-free reactions, in particular, demonstrate high yields in remarkably short reaction times.[3] While traditional methods remain valuable, the data presented in this guide suggests that for many applications, particularly in high-throughput and green chemistry contexts, the adoption of modern synthetic protocols is highly advantageous. Researchers are encouraged to consider these factors when selecting a synthetic route for their specific target benzothiazole derivatives.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Dichlorobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantification of dichlorobenzothiazoles. The cross-validation of analytical methods is a critical step in ensuring the reliability, reproducibility, and accuracy of data, particularly in the context of drug development and regulatory submissions. This document outlines the principles of cross-validation, compares the performance of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides detailed experimental protocols to support the selection and implementation of the most appropriate analytical methodology.
The Importance of Cross-Validation
Cross-validation of analytical methods is the process of comparing the results from two or more distinct analytical procedures to determine if they provide equivalent results. This is crucial when methods are transferred between laboratories, when a new method is intended to replace an existing one, or when data from different analytical techniques need to be correlated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation, which include parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[1]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for dichlorobenzothiazoles depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific isomers being analyzed. While specific comparative data for dichlorobenzothiazoles is limited, this guide presents typical performance characteristics for each technique based on data from similar halogenated benzothiazoles and general method validation principles.
Table 1: Quantitative Performance Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | µg/mL range | ng/mL to µg/mL range | ng/L to µg/L range |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to µg/mL range | ng/L to µg/L range |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 10% |
Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and dichlorobenzothiazole isomer.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. The following protocols provide a starting point for the analysis of dichlorobenzothiazoles.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of dichlorobenzothiazoles in bulk materials and pharmaceutical formulations where concentration levels are relatively high.
-
Instrumentation : HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Determined by the UV spectrum of the specific dichlorobenzothiazole isomer (typically in the range of 250-330 nm).
-
Injection Volume : 10 µL.
-
-
Standard Preparation : Prepare a stock solution of the dichlorobenzothiazole reference standard in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration range.
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as acetonitrile, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dichlorobenzothiazoles, offering high sensitivity and selectivity.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions :
-
Column : A low-bleed capillary column suitable for organochlorine compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature : 280°C.
-
Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode : Splitless.
-
-
Mass Spectrometry Conditions :
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) using characteristic ions for the specific dichlorobenzothiazole isomer.
-
-
Sample Preparation : Samples are typically extracted using a suitable organic solvent (e.g., hexane, dichloromethane) via liquid-liquid extraction or solid-phase extraction (SPE). The extract is then concentrated and may require derivatization depending on the volatility of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the trace-level quantification of dichlorobenzothiazoles in complex matrices such as biological fluids and environmental samples.
-
Instrumentation : HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : C18 or other suitable reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive or negative electrospray ionization (ESI), depending on the dichlorobenzothiazole isomer.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.
-
Source Parameters : Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation : Due to the complexity of the matrices, extensive sample preparation is often required. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[2]
Visualization of the Cross-Validation Workflow
A clear understanding of the logical flow of a cross-validation study is essential for its proper execution. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Proper Disposal Procedures for 2,7-Dichlorobenzo[d]thiazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2,7-Dichlorobenzo[d]thiazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedural steps to mitigate risks associated with this chemical.
I. Hazard Identification and Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, is harmful if inhaled, and is harmful to aquatic life.[1] Some benzothiazole derivatives may also cause allergic skin reactions and are very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Clothing: Protective clothing to prevent skin contact.
-
Eye Protection: Safety glasses or goggles approved under NIOSH or EN 166(EU) standards.[1]
-
Face Protection: A face shield may be necessary for splash hazards.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or dust.[1][3]
II. Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Melting Point | 2 °C (36 °F) | [1] |
| Boiling Point | 231 °C (448 °F) | [1] |
| Density | 1.238 g/cm³ at 25 °C (77 °F) | [1] |
| Partition Coefficient (log Pow) | 2.01 | [1] |
III. Experimental Protocol: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
2. Contain the Spill:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled, and closed container for disposal.[3]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
3. Clean the Area:
-
Thoroughly clean the spill area with soap and water.
-
Collect all decontamination materials, such as wipes, as solid hazardous waste.
4. Report the Incident:
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Adherence to all local, state, and federal regulations is mandatory.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams. Indicate the approximate concentration of the compound on the label.
-
Empty Containers: Empty containers must be handled as hazardous waste. The first rinse of an empty container must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4] Never reuse empty containers. Puncture containers to prevent reuse before disposal.
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
Keep containers tightly closed and locked up or in an area accessible only to qualified or authorized persons.[1]
-
Segregate from incompatible materials. Avoid contact with oxidizing agents.
3. Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the safety data sheet (SDS) to the disposal company.
-
Never dispose of this compound by evaporation, down the sewer, or in the regular trash.[4]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,7-Dichlorobenzo[d]thiazole
Essential Safety and Handling Guide for 2,7-Dichlorobenzo[d]thiazole
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate potential health risks and ensure a safe laboratory environment.
Chemical Profile and Hazards:
This compound is a chemical compound that presents several health hazards. It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. It is also harmful to aquatic life.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-impermeable gloves (e.g., Butyl rubber, Neoprene) and flame-resistant, impervious lab coat or coveralls. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | |
| General | Standard laboratory attire including a lab coat, closed-toe shoes, and long pants. | Standard laboratory practice.[1] |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating: If heating is required, be aware that it may form explosive mixtures with air on intense heating. Use appropriate heating equipment and ensure proper ventilation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, use an inert absorbent material to contain the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department. Do not allow the chemical to enter drains.[3] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent paper) in a clearly labeled, sealed, and compatible hazardous waste container.[3] |
| Liquid Waste | Collect all solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not dispose of this chemical down the drain.[3] |
| Empty Containers | Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Puncture or otherwise render the container unusable for other purposes before disposal.[4] |
All waste must be handled in accordance with local, state, and federal regulations.[4] Contact your institution's EHS department for specific guidance on hazardous waste disposal.[3]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
